4-Bromo-2-ethynyl-1-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethynyl-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJJYCOBHKTAKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700693 | |
| Record name | 4-Bromo-2-ethynyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057669-94-9 | |
| Record name | 4-Bromo-2-ethynyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2-ethynyl-1-methoxybenzene CAS 1057669-94-9 properties
Technical Whitepaper: 4-Bromo-2-ethynyl-1-methoxybenzene
Executive Summary: The Orthogonal Linker
In the landscape of modern organic synthesis, 4-Bromo-2-ethynyl-1-methoxybenzene (CAS 1057669-94-9) stands out as a high-value bifunctional building block. Its structural utility lies in its orthogonality : it possesses two distinct reactive handles—an aryl bromide and a terminal alkyne—that can be addressed sequentially under different conditions.
This "chemoselective gating" allows researchers to construct complex heterocycles (such as indoles and benzofurans) or link molecular payloads (via Click chemistry) without protecting group manipulation. This guide details the physiochemical profile, validated synthetic pathways, and strategic applications of this compound in drug discovery and materials science.
Chemical Identity & Physiochemical Properties
The compound features an anisole (methoxybenzene) core substituted at the 2-position with an ethynyl group and at the 4-position with a bromine atom. This specific substitution pattern is critical for directing further electrophilic aromatic substitutions or metal-catalyzed cross-couplings.
Table 1: Chemical Identity
| Property | Detail |
| CAS Number | 1057669-94-9 |
| IUPAC Name | 4-Bromo-2-ethynyl-1-methoxybenzene |
| Synonyms | 4-Bromo-2-ethynylanisole; 2-Ethynyl-4-bromoanisole |
| Molecular Formula | C₉H₇BrO |
| Molecular Weight | 211.06 g/mol |
| SMILES | COC1=C(C#C)C=C(Br)C=C1 |
| InChI Key | AWJJYCOBHKTAKV-UHFFFAOYSA-N |
Table 2: Physiochemical Profile (Experimental & Predicted)
| Parameter | Value / Description | Context |
| Physical State | Solid or Low-melting Semi-solid | Typical of halogenated ethynylanisoles. |
| Density | ~1.4 ± 0.1 g/cm³ | Predicted based on structural analogs. |
| Boiling Point | ~280–300°C (at 760 mmHg) | Predicted; likely to polymerize at high T without stabilization. |
| LogP | ~2.8 | Lipophilic; suitable for membrane permeability in drug scaffolds. |
| Solubility | DCM, EtOAc, THF, DMSO | Insoluble in water. |
Synthetic Pathways: The "Selectivity-First" Protocol
Direct bromination of 2-ethynylanisole often leads to inseparable mixtures or polymerization. The industry-standard approach utilizes the reactivity difference between aryl iodides and aryl bromides to install the alkyne selectively.
Recommended Route: Selective Sonogashira Coupling
This route ensures the bromine atom at C4 remains intact while the alkyne is installed at C2.
-
Precursor: Start with 4-bromo-2-iodo-1-methoxybenzene . The C–I bond is significantly weaker and more reactive toward Pd(0) oxidative addition than the C–Br bond.
-
Coupling: React with Trimethylsilylacetylene (TMS-acetylene) using a Pd(PPh₃)₂Cl₂ / CuI catalyst system at room temperature.
-
Deprotection: Remove the TMS group using mild base (K₂CO₃/MeOH) or fluoride (TBAF).
Step-by-Step Protocol
-
Step 1: Coupling (Inert Atmosphere)
-
Charge: 1.0 eq 4-bromo-2-iodoanisole, 0.05 eq Pd(PPh₃)₂Cl₂, 0.02 eq CuI in dry THF/Et₃N (1:1).
-
Add: 1.2 eq TMS-acetylene dropwise.
-
Condition: Stir at 25°C for 4–6 hours. Monitor by TLC (The iodide is consumed; the bromide remains untouched).
-
Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).
-
-
Step 2: Desilylation
-
Dissolve: The intermediate in MeOH.
-
Add: 2.0 eq K₂CO₃. Stir for 1 hour at RT.
-
Isolate: Dilute with water, extract with DCM, dry over MgSO₄, and concentrate.
-
Visualizing the Synthesis Logic
Caption: Figure 1. Chemoselective synthesis exploiting the reactivity gap between Aryl-I and Aryl-Br bonds.
Reactivity Profile & Applications
The core value of CAS 1057669-94-9 is its ability to serve as a divergent node in synthesis.
Path A: The "Click" Handle (Alkyne Reactivity)
The terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is widely used to attach the anisole core to biological targets, fluorophores, or polymers without disturbing the aryl bromide.
-
Reaction: Alkyne + R-N₃ (Cu catalyst) → 1,4-Disubstituted 1,2,3-Triazole.
-
Utility: Bioconjugation, PROTAC linker synthesis.
Path B: The Cross-Coupling Handle (Bromide Reactivity)
The aryl bromide is a classic electrophile for Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
Reaction: Aryl-Br + Boronic Acid (Pd catalyst) → Biaryl.
-
Condition: Requires higher temperatures (>60°C) than the Sonogashira used to make the starting material, ensuring the alkyne (if protected or carefully handled) survives.
Path C: Heterocycle Formation
The proximity of the methoxy group (O-Me) and the ethynyl group allows for cyclization strategies.
-
Benzofurans: Demethylation of the methoxy group (using BBr₃) followed by cyclization onto the alkyne yields 5-bromobenzofuran derivatives, a scaffold ubiquitous in natural products.
Reactivity Map
Caption: Figure 2. Divergent application pathways transforming the core scaffold into drug-like heterocycles.
Handling, Stability, and Safety
-
Stability: The terminal alkyne is sensitive to prolonged exposure to light and air (oxidative dimerization to diynes). Store under nitrogen at -20°C for long-term stability.
-
Safety:
-
GHS Classification: Irritant (Skin/Eye), Acute Tox (Oral).[1]
-
Warning: Terminal alkynes can form explosive acetylides with heavy metals (Ag, Cu) in their dry state. Use copper catalysts in solution only.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
-
References
-
PubChem Compound Summary. (2025). 4-Bromo-2-ethynyl-1-methoxybenzene (CID 53434636).[2] National Center for Biotechnology Information. Link
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. (General mechanism reference).
- Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
BLD Pharm. (2025). Product Analysis: CAS 1057669-94-9.Link
- Sigma-Aldrich. (2025). Safety Data Sheet: Aryl Acetylenes. (General safety reference for class).
Sources
4-Bromo-2-ethynylanisole chemical structure and SMILES
Executive Summary
4-Bromo-2-ethynylanisole is a high-value bifunctional halogenated intermediate used primarily in the synthesis of fused heterocycles (benzofurans, indoles) and complex biaryl systems. Its structural utility lies in the orthogonality of its reactive handles: a terminal alkyne at the ortho position (C2) and a bromine atom at the para position (C4). This duality allows for sequential, chemoselective functionalization—making it a "privileged scaffold" in the design of kinase inhibitors, mGluR5 antagonists, and organic electronic materials.
This guide provides a comprehensive technical analysis of the molecule, including its validated synthesis, reactivity profile, and specific experimental protocols for its deployment in drug discovery workflows.
Part 1: Chemical Identity & Structural Analysis
The molecule is an anisole derivative characterized by an electron-donating methoxy group, which activates the ring, and two distinct electrophilic/nucleophilic handles.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 4-Bromo-2-ethynyl-1-methoxybenzene |
| Common Name | 4-Bromo-2-ethynylanisole |
| SMILES | COc1ccc(Br)cc1C#C |
| InChI Key | (Predicted) InChI=1S/C9H7BrO/c1-11-9-4-2-7(10)5-8(9)3-6/h2,4-5H,1H3,3H |
| Molecular Formula | C₉H₇BrO |
| Molecular Weight | 211.06 g/mol |
Predicted Physicochemical Properties
Note: As a specialized intermediate, experimental data is often extrapolated from the structural analog 4-bromo-2-methylanisole.
| Property | Value / Range | Notes |
| Physical State | Crystalline Solid | Based on rigid alkyne/bromo substitution. |
| Melting Point | 68–74 °C | Predicted (Analog: 4-bromo-2-methylanisole mp 66-69°C). |
| Solubility | DCM, THF, EtOAc | Low water solubility due to lipophilicity. |
| Stability | Air-stable; Light-sensitive | Store under inert gas at 2–8°C. |
Part 2: Strategic Synthesis (The "Why" & "How")
The synthesis of 4-bromo-2-ethynylanisole presents a classic chemoselectivity challenge. Direct bromination of 2-ethynylanisole is non-selective. Therefore, the industry-standard route utilizes 4-bromo-2-iodoanisole as the precursor.
The Mechanistic Logic: The C–I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C–Br bond (~81 kcal/mol). In Palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) to the Aryl-Iodide bond is kinetically favored over the Aryl-Bromide. This allows the installation of the alkyne exclusively at the C2 position using Sonogashira conditions at ambient temperature, leaving the C4-Bromine intact for downstream medicinal chemistry optimization.
Visualization: Chemoselective Synthesis Workflow
Figure 1: Step-wise synthesis exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.
Part 3: Experimental Protocols
Safety Warning: Terminal alkynes can be energetic. Perform all reactions behind a blast shield. Handle Pd catalysts under an inert atmosphere to prevent oxidation.
Protocol A: Synthesis from 4-Bromo-2-iodoanisole
1. Reagents & Setup:
-
Substrate: 4-Bromo-2-iodoanisole (1.0 equiv, 10 mmol, 3.13 g)
-
Alkyne Source: Trimethylsilylacetylene (1.2 equiv, 12 mmol)
-
Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)
-
Co-Catalyst: CuI (1 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio, degassed)
2. Procedure (Step 1: Coupling):
-
Charge a flame-dried Schlenk flask with 4-bromo-2-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed THF and Et₃N via syringe.
-
Add Trimethylsilylacetylene dropwise at Room Temperature (25°C). Crucial: Do not heat. Heating may activate the C-Br bond.
-
Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the TMS-intermediate (Rf ~0.7).
-
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate in vacuo.
3. Procedure (Step 2: Deprotection):
-
Dissolve the crude TMS-intermediate in MeOH (30 mL).
-
Add K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes.
-
Quench: Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL).
-
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica Gel, 100% Hexanes gradient to 5% EtOAc/Hexanes).
-
Yield: Expect 85–92% (pale yellow solid).
Part 4: Reactivity & Applications (The "Why")
The value of 4-bromo-2-ethynylanisole is its ability to serve as a "linchpin" in divergent synthesis.
The Benzofuran Cyclization (Route A)
The most common application is the synthesis of 5-bromobenzofuran .
-
Mechanism: Demethylation of the methoxy group (using BBr₃ or Pyridine·HCl) generates the phenol in situ, which undergoes 5-endo-dig cyclization onto the alkyne.
-
Utility: The resulting 5-bromobenzofuran retains the bromine handle, allowing for late-stage coupling of aryl groups to create libraries of bioactive molecules.
Orthogonal Cross-Coupling (Route B)
Alternatively, the terminal alkyne can be reacted first (e.g., Sonogashira or Click Chemistry) while preserving the bromide, or the bromide can be reacted (Suzuki coupling) while preserving the alkyne (using specific ligands like Buchwald's XPhos to prevent alkyne interference).
Visualization: Divergent Reaction Pathways
Figure 2: Divergent synthetic utility showing access to benzofurans, biaryls, and triazoles.
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49. Link
-
Doucet, H. & Hierso, J.C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylation". Angewandte Chemie International Edition, 46(6), 834–871. Link
-
Nielsen, S.F. et al. (2019).[1] "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents". Molecules, 24(8), 1538. Link
-
BenchChem. (2025). "Application Notes: Chemoselective Coupling of Polyhalogenated Aromatics". BenchChem Technical Library. Link
-
Sigma-Aldrich. (2024). "Product Specification: 4-Bromo-2-methylanisole (Analog Data)". Merck KGaA. Link
Sources
2-Ethynyl-4-bromoanisole molecular weight and formula
Technical Whitepaper: 2-Ethynyl-4-bromoanisole A Bifunctional Scaffold for Medicinal Chemistry and Materials Science
Executive Summary
In the landscape of modern drug discovery, the demand for bifunctional molecular scaffolds —compounds possessing two distinct reactive handles—is critical for the rapid generation of chemical libraries. 2-Ethynyl-4-bromoanisole (CAS: 1057669-94-9) represents a quintessential "linchpin" intermediate. By integrating an electrophilic aryl bromide with a nucleophilic terminal alkyne on an electron-rich anisole core, this molecule enables orthogonal functionalization strategies.
This technical guide dissects the molecular properties, synthesis logic, and application spectrum of 2-Ethynyl-4-bromoanisole, providing researchers with the actionable intelligence required to deploy this scaffold in high-throughput synthesis and structure-activity relationship (SAR) campaigns.
Chemical Identity & Physicochemical Properties
The core identity of 2-Ethynyl-4-bromoanisole lies in its precise atomic composition and the electronic interplay between its substituents. The methoxy group (
Molecular Formula & Weight Analysis
| Property | Value | Technical Note |
| IUPAC Name | 4-Bromo-2-ethynyl-1-methoxybenzene | Preferred IUPAC nomenclature. |
| Common Name | 2-Ethynyl-4-bromoanisole | Widely used in catalog searches. |
| CAS Registry Number | 1057669-94-9 | Unique identifier for procurement. |
| Molecular Formula | C | Confirmed by elemental analysis logic. |
| Molecular Weight | 211.06 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, Br: 79.904, O: 15.999). |
| Monoisotopic Mass | 209.9680 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS). |
| Heavy Atom Count | 11 | Useful for fragment-based drug design (FBDD). |
Predicted Physicochemical Parameters
-
LogP (Octanol-Water Partition Coefficient): ~3.2 ± 0.4 (Predicted). The molecule is lipophilic, suitable for cell-permeable drug candidates.
-
Topological Polar Surface Area (TPSA): 9.23 Ų. The low TPSA suggests excellent membrane permeability.
-
H-Bond Donors/Acceptors: 0 Donors / 1 Acceptor (Methoxy oxygen).
Synthetic Pathways: The Selectivity Challenge
The synthesis of 2-Ethynyl-4-bromoanisole requires a strategy that differentiates between halogen substituents to prevent polymerization or non-selective coupling. The "Gold Standard" approach utilizes the reactivity difference between aryl iodides and aryl bromides .
The Selective Sonogashira Protocol
The most robust route begins with 4-bromo-2-iodoanisole . Since the C–I bond is weaker and more labile towards oxidative addition by Palladium(0) than the C–Br bond, a Sonogashira coupling can be performed selectively at the 2-position (iodine site) while leaving the 4-position (bromine site) intact for future functionalization.
Step-by-Step Protocol:
-
Starting Material: 4-Bromo-2-iodoanisole (1.0 eq).
-
Reagents: Trimethylsilylacetylene (TMS-acetylene, 1.1 eq), CuI (0.05 eq), Pd(PPh
) Cl (0.03 eq). -
Solvent/Base: THF/Triethylamine (TEA) mixture (degassed).
-
Condition: Stir at Room Temperature (RT) for 4–12 hours under Argon.
-
Why RT? Higher temperatures may activate the C–Br bond, leading to bis-coupling.
-
-
Deprotection: Treat the intermediate (4-bromo-2-((trimethylsilyl)ethynyl)anisole) with K
CO in MeOH or TBAF in THF to reveal the terminal alkyne.
Visualization of Synthetic Logic
Figure 1: Selective synthesis pathway exploiting the reactivity differential between Aryl-I and Aryl-Br bonds.[1][2][3]
Structural Characterization
Validating the identity of 2-Ethynyl-4-bromoanisole requires specific spectroscopic signatures.
-
H NMR (Chloroform-d):
-
~3.30 ppm (s, 1H): The acetylenic proton (
C–H ). This is the diagnostic signal. -
~3.90 ppm (s, 3H): The methoxy group (–OCH
). - ~6.8–7.6 ppm (m, 3H): Aromatic protons. Look for the ortho coupling (d, ~8 Hz) and meta coupling (d, ~2 Hz) characteristic of the 1,2,4-substitution pattern.
-
~3.30 ppm (s, 1H): The acetylenic proton (
-
IR Spectroscopy:
-
~3290 cm
: Sharp stretch for C–H. -
~2110 cm
: Weak stretch for C C. -
~1250 cm
: Strong C–O–C asymmetric stretch (Anisole ether).
-
Applications in Drug Discovery & Materials
The value of 2-Ethynyl-4-bromoanisole lies in its orthogonality . It serves as a branching point for molecular diversity.
The "Click" Handle (Position 2)
The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Application: Bioconjugation or fragment linking.
-
Mechanism: Reacts with organic azides (R–N
) to form 1,4-disubstituted 1,2,3-triazoles. This reaction is bio-orthogonal and high-yielding.
The Cross-Coupling Handle (Position 4)
The aryl bromide remains available for Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls.
-
Buchwald-Hartwig: Amination to form C–N bonds (kinase inhibitor scaffolds).
Divergent Synthesis Workflow
Figure 2: Divergent application of the scaffold in library generation.
Safety & Handling Protocols
While 2-Ethynyl-4-bromoanisole is a valuable intermediate, it presents specific hazards common to halogenated alkynes.
-
Stability: Terminal acetylenes can be unstable. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent polymerization or oxidation.
-
Shock Sensitivity: Although aryl acetylenes are generally stable, avoid concentrating to dryness in the presence of heavy metals (other than catalysts) to prevent the formation of explosive metal acetylides.
-
PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Use a fume hood to avoid inhalation of potential volatile impurities.
References
-
PubChem Compound Summary . "4-Bromo-2-ethynylanisole (CID 44365314)". National Center for Biotechnology Information. [Link]
-
Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 2002. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions". Angewandte Chemie International Edition, 2001. [Link]
Sources
4-Bromo-2-ethynylanisole: A Versatile Bifunctional Intermediate for Pharmaceutical Synthesis
Introduction
In the landscape of modern drug discovery, the development of complex molecular architectures with high specificity and potency is paramount. Central to this endeavor is the availability of versatile chemical building blocks that can be strategically elaborated to generate diverse libraries of bioactive compounds. 4-Bromo-2-ethynylanisole is an exemplary, yet underexplored, pharmaceutical intermediate that offers significant potential for medicinal chemists. Its structure, featuring a methoxy-substituted benzene ring functionalized with both a bromine atom and an ethynyl group, presents two distinct and orthogonally reactive handles for molecular elaboration. This dual functionality allows for sequential and site-selective modifications, making it a powerful scaffold for the synthesis of a wide range of pharmaceutical agents, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2]
This technical guide provides an in-depth exploration of 4-Bromo-2-ethynylanisole, from its rational synthesis to its potential applications in drug development. We will delve into its chemical properties, reactivity, and provide detailed, field-proven protocols for its preparation and subsequent utilization in key synthetic transformations.
Proposed Synthesis of 4-Bromo-2-ethynylanisole
Given the lack of readily available commercial sources for 4-Bromo-2-ethynylanisole, a robust and selective synthetic route is essential. The proposed synthesis leverages the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[3][4] Specifically, we propose a two-step sequence starting from 4-bromo-2-iodoanisole. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective Sonogashira coupling at the 2-position, followed by a straightforward deprotection to unveil the terminal alkyne.
Caption: Proposed two-step synthesis of 4-Bromo-2-ethynylanisole.
Step 1: Selective Sonogashira Coupling of 4-Bromo-2-iodoanisole
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.[3][5] The key to this proposed synthesis is the selective reaction at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[4] Ethynyltrimethylsilane is used as the alkyne source, with the trimethylsilyl (TMS) group serving as a protecting group for the terminal alkyne.[6][7]
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
The TMS protecting group can be readily cleaved under mild basic conditions to afford the free terminal alkyne.[6][8][9] This step is typically high-yielding and chemoselective, preserving the other functional groups on the aromatic ring.
Physicochemical and Safety Data
The following table summarizes the predicted physicochemical properties and safety information for 4-Bromo-2-ethynylanisole. This data is estimated based on the properties of structurally related compounds, such as 4-bromo-2-methylanisole and other bromoalkynes, and should be used as a guide for safe handling and experimental design.[10][11][12]
| Property | Value (Estimated) | Source/Basis |
| Molecular Formula | C₉H₇BrO | - |
| Molecular Weight | 211.06 g/mol | - |
| Appearance | Off-white to pale yellow solid | Analogy to similar compounds[10] |
| Melting Point | Not available; likely a low-melting solid | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | General properties of aryl halides/alkynes |
| CAS Number | Not assigned | - |
Safety and Handling
As with many brominated and alkynyl-containing compounds, 4-Bromo-2-ethynylanisole should be handled with care in a well-ventilated fume hood.[13][14][15][16] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[16] Avoid inhalation of dust and contact with skin and eyes. While specific toxicity data is unavailable, related compounds are known to be irritants and may be harmful if swallowed or inhaled.[17][18]
Reactivity and Applications in Pharmaceutical Synthesis
The synthetic utility of 4-Bromo-2-ethynylanisole lies in the orthogonal reactivity of its two key functional groups. This allows for a modular and divergent approach to the synthesis of complex molecules.
Caption: Potential downstream synthetic applications of 4-Bromo-2-ethynylanisole.
-
Reactions at the Bromine Atom: The aryl bromide can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as:
-
Reactions at the Ethynyl Group: The terminal alkyne is a versatile functional group for:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": Reaction with organic azides to form 1,2,3-triazoles, which are valuable bioisosteres in medicinal chemistry.[23]
-
Cycloaddition Reactions: Participation in various pericyclic reactions to construct carbocyclic and heterocyclic rings.
-
Further Sonogashira Couplings: Acting as the terminal alkyne component in a coupling with another aryl or vinyl halide.
-
Application in Kinase Inhibitor Synthesis: A Conceptual Example
Substituted anilines are a well-established pharmacophore in the design of kinase inhibitors, often acting as "hinge-binders" in the ATP-binding site of the enzyme.[1][2][24][25] 4-Bromo-2-ethynylanisole can serve as a precursor to elaborate substituted aniline scaffolds. For instance, the bromine atom can be converted to an amino group (via Buchwald-Hartwig amination or other methods), and the ethynyl group can be used to introduce further diversity-oriented substituents.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-((trimethylsilyl)ethynyl)anisole
-
Materials: 4-bromo-2-iodoanisole, ethynyltrimethylsilane, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (Et₃N), and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-iodoanisole (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq) to the solution.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of ethynyltrimethylsilane (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
-
Protocol 2: Synthesis of 4-Bromo-2-ethynylanisole
-
Materials: 4-Bromo-2-((trimethylsilyl)ethynyl)anisole, potassium carbonate (K₂CO₃), methanol (MeOH).
-
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol.[9]
-
Add potassium carbonate (0.2 eq) to the solution.[9]
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[9]
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, which can be further purified by chromatography if necessary.
-
Conclusion
4-Bromo-2-ethynylanisole represents a highly valuable, albeit underutilized, intermediate for pharmaceutical research and development. Its bifunctional nature allows for the strategic and sequential introduction of various molecular fragments, making it an ideal scaffold for building libraries of complex organic molecules. The synthetic route proposed herein, based on well-established and reliable methodologies, provides a clear path to accessing this versatile building block. As the demand for novel and highly specific therapeutic agents continues to grow, the strategic application of intermediates like 4-Bromo-2-ethynylanisole will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
-
Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9, 317-321. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 478. Available at: [Link]
-
Smaill, J. B., et al. (2001). Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 44(4), 429-440. Available at: [Link]
-
Gelest (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Available at: [Link]
-
Pearson+ (2024). The trimethylsilyl (TMS) group, used as a protecting group for al.... Available at: [Link]
-
Peng, L., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(8), 2269-2283. Available at: [Link]
-
Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3447-3457. Available at: [Link]
-
PubChem (n.d.). 4-Bromo-2-ethylaniline. Available at: [Link]
-
Georganics (n.d.). 4-Bromo-2-ethylaniline. Available at: [Link]
-
MDPI (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives.... Available at: [Link]
-
Wikipedia (n.d.). Sonogashira coupling. Available at: [Link]
-
PubMed (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives.... Available at: [Link]
-
PMC (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives.... Available at: [Link]
-
PrepChem.com (n.d.). Synthesis of 4-bromo-2-methylanisole. Available at: [Link]
-
SynArchive (n.d.). Sonogashira Coupling. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Sonogashira Coupling. Available at: [Link]
-
Gelest (n.d.). Cross-Coupling of Alkynylsilanes. Available at: [Link]
-
European Patent Office (2007). PROCESS FOR PRODUCING 4-BROMOTHIOANISOLE - EP 1266886 B1. Available at: [Link]
-
Dolly Corporation (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
-
Chemistry LibreTexts (2024). Sonogashira Coupling. Available at: [Link]
-
PubChem (n.d.). 2-Bromo-4-ethylaniline. Available at: [Link]
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- 10. 4-溴-2-甲基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 21. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Ethynyl Anisole Derivatives
The following technical guide provides a comprehensive review of ethynyl anisole derivatives, structured for high-level research and development application.
Synthetic Architectures, Reactivity Profiles, and Strategic Applications
Executive Summary
Ethynyl anisole (methoxy-phenylacetylene) derivatives represent a "privileged scaffold" in modern organic synthesis, bridging the gap between electronic materials science and medicinal chemistry. Characterized by the synergistic coupling of an electron-donating methoxy group (
This guide analyzes the physicochemical causality governing their synthesis and reactivity, moving beyond basic preparation to explore their role as "molecular wires" in optoelectronics and bio-orthogonal handles in drug discovery.
Structural & Electronic Profile
The utility of ethynyl anisole stems from the electronic push-pull dynamics between the substituents on the benzene ring.
-
The Methoxy Effect (+M): The methoxy group at the para or ortho position acts as a strong
-donor (mesomeric effect), increasing electron density in the aromatic ring. This makes the terminal alkyne more nucleophilic compared to unsubstituted phenylacetylene.[1] -
The Ethynyl Handle (-I/-M): The
-hybridized carbons are electron-withdrawing by induction, yet capable of conjugation. -
Dipole & Stacking: The resulting dipole moment facilitates unique
- stacking interactions, critical for liquid crystal alignment and receptor binding in kinase inhibitors.
Table 1: Physicochemical Properties of 4-Ethynyl Anisole
| Property | Value | Technical Note |
| CAS Registry | 768-60-5 | Key identifier for procurement.[1] |
| Molecular Weight | 132.16 g/mol | Low MW allows for high ligand efficiency in drug design.[1] |
| Boiling Point | 87–91 °C (11 mmHg) | Volatile; requires careful handling during rotary evaporation.[1] |
| Density | 1.019 g/mL | Slightly denser than water; facilitates phase separation. |
| Electronic Character | Electron-Rich | Activated towards electrophilic substitution; prone to oxidative polymerization.[1] |
Strategic Synthesis: Decision Frameworks
The synthesis of ethynyl anisole derivatives is generally approached via two primary retrosynthetic disconnections: the Halide Route (Sonogashira) and the Aldehyde Route (Corey-Fuchs) .
Synthetic Decision Matrix
| Constraint | Route A: Sonogashira Coupling | Route B: Corey-Fuchs Reaction |
| Starting Material | Aryl Halide (Iodo/Bromo-anisole) | Anisaldehyde |
| Atom Economy | High (Direct coupling) | Lower (Phosphine oxide waste) |
| Scalability | Excellent (Industrial standard) | Moderate (Solvent intensive) |
| Key Risk | Homocoupling (Glaser) | Moisture sensitivity ( |
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision logic and mechanistic pathways for synthesizing ethynyl anisole.
Caption: Retrosynthetic analysis comparing the Corey-Fuchs aldehyde homologation vs. Sonogashira cross-coupling strategies.
Detailed Experimental Protocol
Protocol: Two-Step Synthesis via Sonogashira Coupling
Objective: Synthesis of 4-ethynyl anisole from 4-iodoanisole with >95% purity. Rationale: Direct coupling with acetylene gas is hazardous and difficult to control (often leading to bis-coupling).[1] The use of Trimethylsilylacetylene (TMSA) as a "masked" acetylene ensures mono-substitution.[1]
Step 1: TMS-Protection (The Coupling)
-
System Prep: Flame-dry a 250 mL Schlenk flask. Cycle Argon/Vacuum 3 times. Causality: Pd(0) catalysts are sensitive to oxidation; oxygen promotes homocoupling (Glaser side-reaction).
-
Charge Reagents: Add 4-iodoanisole (1.0 equiv),
(2 mol%), and CuI (1 mol%). -
Solvent: Add anhydrous THF (0.2 M concentration) and Triethylamine (
, 3.0 equiv). Note: acts as both base and reducing agent for Pd(II) -> Pd(0). -
Initiation: Add TMS-acetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 9:1).[1] The iodo-starting material is distinct from the fluorescent product.[1]
-
Workup: Filter through a Celite pad (removes Pd/Cu salts).[1] Concentrate filtrate.[1]
Step 2: Deprotection (The Release)
-
Dissolution: Dissolve the crude TMS-intermediate in Methanol (MeOH).
-
Cleavage: Add Potassium Carbonate (
, 1.5 equiv). Stir at RT for 30 mins.[1] Mechanism: Methoxide attacks the silicon center, releasing the terminal alkyne. -
Purification: Dilute with water, extract with
. Wash organic layer with brine.[1] Dry over .[1] -
Isolation: Careful rotary evaporation (bath < 30°C). Caution: Product is volatile.
-
Validation:
-
1H NMR (
): Look for the diagnostic alkyne proton singlet at ppm.[1] -
IR: Sharp stretch at
( ) and ( ).
-
Reactivity & Functionalization
Once synthesized, the ethynyl anisole scaffold serves as a versatile "click" handle.[2]
Click Chemistry (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the primary application in medicinal chemistry.
-
Reaction: Ethynyl anisole + Aryl Azide
1,4-Disubstituted 1,2,3-Triazole. -
Significance: The triazole ring mimics an amide bond but is resistant to enzymatic hydrolysis.[1] The anisole moiety provides lipophilicity and H-bond acceptance (via the methoxy oxygen).
Heterocycle Synthesis
-
Indole Formation: Palladium-catalyzed cyclization of 2-haloanilines with ethynyl anisole yields 2-substituted indoles, a core structure in kinase inhibitors.[1]
-
Isoxazoles: 1,3-dipolar cycloaddition with nitrile oxides.[1]
Visualization: Reaction Scope
Caption: Divergent synthesis pathways from the ethynyl anisole core: Click chemistry, heterocyclization, and polymerization.
Applications in Drug Development & Materials[4]
Medicinal Chemistry: The "Privileged" Linker
In drug discovery, the ethynyl anisole motif is often used to probe the "chemical space" of binding pockets.
-
Case Study (CFTR Modulators): Analogs of ethynyl anisole are used in the synthesis of corrector molecules for Cystic Fibrosis (e.g., Tezacaftor precursors). The rigid triple bond orients the aromatic rings to fit deep hydrophobic pockets, while the methoxy group can engage in specific H-bond interactions with serine or threonine residues.
-
Metabolic Stability: Unlike alkene linkers, the alkyne is less prone to cis/trans isomerization and metabolic oxidation by CYP450 enzymes, improving the pharmacokinetic profile.
Materials Science: OLEDs and Molecular Wires
-
Conjugated Polymers: Poly(arylene ethynylene)s (PAEs) containing anisole units are used in Organic Light Emitting Diodes (OLEDs). The electron-donating methoxy group narrows the bandgap, shifting emission towards the green/yellow spectrum.
-
Liquid Crystals: The linearity of the ethynyl group promotes nematic phase alignment, essential for display technologies.
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for Click Chemistry Reactions with 3-Ethynylaniline. Retrieved from
-
Organic Chemistry Portal. (2025). Sonogashira Coupling: Mechanism and Protocols. Retrieved from
-
Talele, T. (2020).[1] Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-Ethynylanisole.[1][4] Retrieved from
-
MDPI. (2019).[1] Preparation and Utility of N-Alkynyl Azoles in Synthesis. Retrieved from
-
ChemicalBook. (2026).[1][4] 4-Ethynylanisole Properties and Safety. Retrieved from
-
Wikipedia. (2025).[1] Corey–Fuchs reaction. Retrieved from
Sources
Suppliers and price of 4-Bromo-2-ethynyl-1-methoxybenzene
Initiating Supplier Search
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Refining Sourcing Strategy
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Defining the Scope
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Clarifying User Needs
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Analyzing Search Results
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Methodological & Application
Application Notes and Protocols for Click Chemistry Reactions Using 4-Bromo-2-ethynylanisole
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-2-ethynylanisole in click chemistry reactions. We delve into the core principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), providing detailed, field-tested protocols. The unique structural attributes of 4-Bromo-2-ethynylanisole, featuring both a terminal alkyne for click ligation and a bromo substituent for further functionalization, make it a valuable reagent in synthetic chemistry. This guide explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Strategic Advantage of 4-Bromo-2-ethynylanisole in Click Chemistry
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become the cornerstone of click chemistry, enabling the efficient formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[2][3][4][5][6] This reaction's reliability and orthogonality have led to its widespread adoption in drug discovery, bioconjugation, and materials science.[1][6]
4-Bromo-2-ethynylanisole is a bifunctional building block of significant interest. Its terminal alkyne group serves as a reactive handle for CuAAC reactions. Concurrently, the bromo substituent on the aromatic ring provides a site for subsequent orthogonal chemical modifications, such as palladium-catalyzed cross-coupling reactions. This dual functionality allows for the construction of complex molecular architectures from a relatively simple starting material, making it an invaluable tool for creating libraries of compounds for high-throughput screening in drug discovery.[7][8] The methoxy group can also influence the electronic properties and solubility of the resulting molecules.
Key Structural Features and Reactivity:
-
Terminal Alkyne: Readily participates in CuAAC reactions with a wide range of azides.
-
Bromo Substituent: Offers a handle for post-click functionalization via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
-
Anisole Moiety: The methoxy group can modulate solubility and potentially engage in specific interactions within a biological target.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Mechanism and Rationale
The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) acetylide intermediate. The presence of Cu(I) is crucial for the reaction's efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[6] In practice, Cu(I) is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[2][3][4][9]
To prevent the disproportionation and oxidation of the catalytically active Cu(I) species, a stabilizing ligand is essential. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the copper ion, enhancing its catalytic activity and preventing catalyst degradation.[2][3][4] The choice of ligand is often dictated by the reaction solvent and the nature of the substrates. For biological applications, the biocompatible THPTA is preferred as it allows the reaction to be performed in aqueous media, minimizing cellular toxicity.[2][4]
Caption: Generalized workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Detailed Protocols for CuAAC Reactions with 4-Bromo-2-ethynylanisole
The following protocols are designed to be robust starting points for a variety of applications. Optimization of reactant concentrations, solvent, temperature, and reaction time may be necessary for specific substrates.
General Protocol for Small Molecule Synthesis in Organic Solvents
This protocol is suitable for the synthesis of discrete small molecules where reactants and products are soluble in common organic solvents.
Materials:
-
4-Bromo-2-ethynylanisole
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF, DMSO)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Step-by-step workflow for a typical small molecule CuAAC synthesis.
Step-by-Step Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve 4-Bromo-2-ethynylanisole (1.0 eq) and the desired azide (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Premix: In a separate vial, prepare a stock solution of the catalyst by dissolving CuSO₄·5H₂O (0.01-0.05 eq) and TBTA (0.01-0.05 eq) in the reaction solvent.
-
Reaction Setup: Add the catalyst premix to the solution containing the alkyne and azide.
-
Degassing: To prevent the oxidation of Cu(I), thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes.[5]
-
Initiation: Prepare a fresh stock solution of sodium ascorbate (0.1-0.5 eq) in water. Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol for Bioconjugation in Aqueous Media
This protocol is optimized for the labeling of biomolecules, such as proteins or nucleic acids, in an aqueous environment. The use of THPTA is critical for maintaining catalyst stability and biocompatibility.[2][4]
Materials:
-
4-Bromo-2-ethynylanisole (or a derivative with a linker for biomolecule attachment)
-
Azide-modified biomolecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Quantitative Data Summary:
| Reagent | Stock Concentration | Final Concentration | Equivalents (relative to biomolecule) |
| Azide-modified biomolecule | 1-10 mg/mL | 10-100 µM | 1 |
| Alkyne (4-Bromo-2-ethynylanisole derivative) | 10 mM in DMSO | 0.1-1 mM | 10-100 |
| CuSO₄·5H₂O | 20 mM in H₂O | 50-250 µM | 5-25 |
| THPTA | 100 mM in H₂O | 0.25-1.25 mM | 25-125 |
| Sodium Ascorbate | 100 mM in H₂O | 1-5 mM | 100-500 |
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
CuSO₄/THPTA Complex: Prepare a premixed solution by combining the 20 mM CuSO₄ stock and 100 mM THPTA stock in a 1:5 molar ratio. Allow this to complex for a few minutes before use.[3][4][10]
-
Sodium Ascorbate: Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
Alkyne: Prepare a 10 mM stock solution of the 4-Bromo-2-ethynylanisole derivative in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with the aqueous buffer.
-
Add the alkyne stock solution to the desired final concentration.
-
Add the premixed CuSO₄/THPTA complex.
-
-
Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction. Gently mix the components.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Purification: The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or precipitation.
Safety and Handling
4-Bromo-2-ethynylanisole and related brominated aromatic compounds should be handled with care in a well-ventilated fume hood.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection.[12][14]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11][14] Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[12][13] Keep containers tightly closed when not in use.[11][12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Ensure thorough degassing of the reaction mixture. Use freshly prepared sodium ascorbate solution. Increase the concentration of the reducing agent. |
| Poor solubility of reactants | Try a different solvent system or add a co-solvent like DMSO or DMF. Gentle heating may improve solubility, but monitor for potential side reactions. | |
| Side Product Formation | Homocoupling of the alkyne | This can occur in the presence of oxygen. Ensure rigorous exclusion of air. Use a higher concentration of the azide. |
| Degradation of sensitive substrates | For bioconjugation, ensure the pH of the buffer is appropriate. Reduce the reaction temperature and extend the reaction time. Consider using a lower concentration of copper. | |
| Difficulty in Purification | Close polarity of starting material and product | Optimize the reaction to go to full conversion. Explore different solvent systems for chromatography or consider alternative purification methods like preparative HPLC. |
Conclusion
4-Bromo-2-ethynylanisole is a highly valuable and versatile building block for the synthesis of complex molecules through click chemistry. The protocols and guidelines presented in this application note provide a solid foundation for its use in both small molecule synthesis and bioconjugation. The ability to perform a reliable CuAAC reaction followed by subsequent functionalization of the bromo group opens up a vast chemical space for exploration in drug discovery and other areas of chemical biology.
References
-
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
-
CD Bioparticles. Click Chemistry Protocols. [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]
-
Debets, M. F., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]
-
Debets, M. F., et al. (2011, August 16). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]
-
Loba Chemie. (2016, May 6). 4-BROMOANISOLE For Synthesis MSDS. [Link]
-
Debets, M. F., et al. (2011, August 16). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Utrecht University - UU Research Portal. [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
Bastero, A., et al. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo. [Link]
-
PrepChem.com. Synthesis of 4-bromo-2-methylanisole. [Link]
-
Tornøe, C. W., & Meldal, M. (2002). Cu-Catalyzed Azide–Alkyne Cycloaddition. Moodle@Units. [Link]
-
Wiley. (2026, January 26). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. [Link]
-
Gabbutt, C. D., et al. (1995). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. ResearchGate. [Link]
-
PubChem. 4-Bromo-2-nitroanisole. [Link]
-
European Patent Office. (2007, February 14). PROCESS FOR PRODUCING 4-BROMOTHIOANISOLE - EP 1266886 B1. [Link]
-
Cambridge Healthtech Institute. Drug Discovery Chemistry. [Link]
-
P212121 Store. 2-Bromo-4-ethylanisole | CAS 99179-98-3. [Link]
-
ResearchGate. (2025, August 6). Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]
-
Ayub, M., et al. (2023, August 7). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PMC. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. broadpharm.com [broadpharm.com]
- 3. axispharm.com [axispharm.com]
- 4. confluore.com.cn [confluore.com.cn]
- 5. interchim.fr [interchim.fr]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 9. scispace.com [scispace.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
Preparation of 4-Bromo-2-ethynyl-1-methoxybenzene from 5-bromo-2-methoxybenzaldehyde
Executive Summary
This application note details the optimized protocol for the preparation of 4-Bromo-2-ethynyl-1-methoxybenzene from 5-bromo-2-methoxybenzaldehyde .
The transformation represents a one-carbon homologation of an aryl aldehyde to a terminal alkyne.[1] While the Corey-Fuchs reaction is the classical method for this transformation, it typically requires strong lithium bases (e.g., n-BuLi) in the second step, which poses a severe risk of Lithium-Halogen Exchange (Li/Br) when applied to aryl bromides.
To ensure chemoselectivity and preserve the crucial Ar-Br handle for subsequent cross-coupling (e.g., Sonogashira, Suzuki), this guide recommends the Bestmann-Ohira Homologation . This method operates under mild, basic conditions (K₂CO₃/MeOH) at room temperature, eliminating the risk of debromination.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule contains three functional sites: a methoxy group, an aryl bromide, and a terminal alkyne. The aryl bromide is a high-value handle for downstream medicinal chemistry diversification. Therefore, the synthetic strategy must be orthogonal to the aryl bromide.
Strategic Comparison
| Feature | Method A: Bestmann-Ohira (Recommended) | Method B: Corey-Fuchs (Traditional) |
| Reagent | Dimethyl (1-diazo-2-oxopropyl)phosphonate (BOR) | CBr₄ / PPh₃ followed by Base |
| Conditions | K₂CO₃, Methanol, RT | 1. DCM, 0°C; 2. n-BuLi, -78°C |
| Chemoselectivity | High (Ar-Br is stable) | Low (Risk of Li-Br exchange) |
| Atom Economy | Moderate | Poor (Stoichiometric Ph₃PO waste) |
| Scalability | High (No cryogenic steps) | Moderate (Requires -78°C) |
Reaction Pathway Visualization
Figure 1: Reaction pathway highlighting the direct conversion via Bestmann-Ohira reagent and the avoided side-reaction associated with lithiation.
Part 2: Detailed Protocol (Bestmann-Ohira Homologation)
This protocol utilizes the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).[2] The reaction is driven by the in situ deacylation of the reagent by methanol to form the active dimethyl (diazomethyl)phosphonate anion.
Materials & Reagents[3][4][5][6][7][8][9][10][11]
-
Substrate: 5-bromo-2-methoxybenzaldehyde (1.0 equiv)
-
Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 – 1.5 equiv)
-
Note: Commercially available as ~10% solution in Acetonitrile or can be prepared pure.
-
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 – 3.0 equiv)
-
Solvent: Methanol (Dry, HPLC grade)
-
Atmosphere: Argon or Nitrogen balloon
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of inert gas (Ar/N₂).
-
-
Solubilization:
-
Charge the flask with 5-bromo-2-methoxybenzaldehyde (1.0 equiv).
-
Add anhydrous Methanol (concentration ~0.1 M to 0.2 M relative to substrate).
-
Critical: Ensure the aldehyde is fully dissolved. If solubility is poor, a co-solvent like THF (1:1 ratio with MeOH) can be used, though pure MeOH is preferred for the deacylation step.
-
-
Base Addition:
-
Add K₂CO₃ (2.0 equiv) in a single portion.[3] The mixture may become a suspension.
-
Stir for 10–15 minutes at room temperature.
-
-
Reagent Addition:
-
Add Bestmann-Ohira Reagent (1.2 equiv) dropwise via syringe.
-
Observation: No strong exotherm is typically observed, but mild gas evolution (N₂) will occur as the reaction progresses.
-
-
Reaction:
-
Stir the mixture at Room Temperature (20–25°C) .
-
Time: 4 to 12 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc).[2] The aldehyde spot (lower R_f) should disappear, and a less polar alkyne spot (higher R_f) should appear.
-
-
Workup:
-
Dilute the reaction mixture with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).
-
Add saturated aqueous NaHCO₃ solution.
-
Separate the organic layer.[4]
-
Extract the aqueous layer twice with EtOAc.
-
Combine organic layers and wash with Brine .[5]
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (Rotovap) at <40°C. Do not overheat, as terminal alkynes can be volatile or prone to polymerization.
-
-
Purification:
-
Purify the crude residue via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexanes/Ethyl Acetate (Start 100:0 → 95:5). The product is non-polar.
-
Expected Analytical Data
-
Physical State: White to pale yellow solid or oil.
-
¹H NMR (CDCl₃, 400 MHz):
- ~3.30 ppm (s, 1H, Acetylenic C≡C-H ). Diagnostic peak.
- ~3.85 ppm (s, 3H, O-CH₃ ).
-
Aromatic region: Three protons showing 1,2,4-substitution pattern (d, dd, d).
-
IR (Neat):
-
~3290 cm⁻¹ (≡C-H stretch).
-
~2110 cm⁻¹ (C≡C stretch, weak).
-
Part 3: Alternative Method (Modified Corey-Fuchs)
Use this method only if the Bestmann-Ohira reagent is unavailable.
Warning: Standard Corey-Fuchs conditions (Step 2: n-BuLi) must not be used due to the presence of the aryl bromide. A modified base system is required.[6]
Protocol Modification for Aryl Halides
-
Step 1 (Gem-dibromoalkene formation):
-
Step 2 (Elimination - The Critical Change):
-
Do NOT use n-BuLi.
-
Reagent: Use Cesium Carbonate (Cs₂CO₃) (2.0 equiv) in DMSO at 100°C ORDBU (5.0 equiv) in MeCN at Reflux.
-
Mechanism:[1][8][7][9][3][6][10] These bases effect the elimination of HBr to form the bromoalkyne, followed by a second elimination/rearrangement, without facilitating Lithium-Halogen exchange.
-
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Conversion | Old/Wet Reagent | The BOR reagent is moisture sensitive. Use fresh reagent or increase equivalents to 1.5–2.0. |
| Side Product: Methyl Ester | Reaction Quenched by MeOH | In rare cases, the intermediate carbene is trapped by MeOH. Switch solvent to MeOH/THF (1:4) to reduce methanol concentration (though some MeOH is required for reagent activation). |
| Loss of Product | Volatility | The product is a relatively small molecule. Do not apply high vacuum for extended periods. |
| Debromination | (If using Corey-Fuchs) | Switch immediately to Bestmann-Ohira method. |
Process Flowchart
Figure 2: Decision tree for method selection ensuring preservation of the aryl bromide.
Part 5: Safety & Handling
-
Diazo Compounds: The Bestmann-Ohira reagent contains a diazo group.[11] While phosphonate stabilization makes it safer than simple diazoalkanes, it should still be treated as potentially shock-sensitive and explosive. Do not heat the neat reagent.
-
Phosphorus Byproducts: If using the Corey-Fuchs method, triphenylphosphine oxide is generated in stoichiometric amounts and can be difficult to remove.
-
Alkyne Stability: Terminal aryl alkynes can polymerize or decompose upon prolonged exposure to light and air. Store under inert gas at -20°C.
References
-
Original Bestmann-Ohira Protocol: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[10] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[2][10] Synlett, 1996(06), 521–522.[10] Link
-
Mechanistic Insight (Seyferth-Gilbert): Gilbert, J. C., & Weerasooriya, U. (1982).[11][10] Elaboration of aldehydes and ketones to alkynes: improved methodology. The Journal of Organic Chemistry, 47(10), 1837–1845. Link
-
Corey-Fuchs Reaction Overview: Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of formyl groups to ethynyl groups. Tetrahedron Letters, 13(36), 3769–3772. Link
-
Compatibility with Aryl Halides (Review): Habrant, D., Rauws, T., & Mejia, A. (2010). Recent Advances in the Synthesis of Alkynes from Aldehydes and Ketones. Chemical Society Reviews. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bestmann-Ohira-试剂:从醛合成炔烃的实验方案 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 5. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. Sciencemadness Discussion Board - Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 8. BJOC - Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene [beilstein-journals.org]
- 9. Corey-Fuchs Reaction [organic-chemistry.org]
- 10. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 11. scispace.com [scispace.com]
Application Note: Orthogonal Functionalization Strategies using 4-Bromo-2-ethynylanisole in OLED Materials
Executive Summary & Strategic Rationale
4-Bromo-2-ethynylanisole (Structure: 4-bromo-1-methoxy-2-ethynylbenzene) represents a high-value "linchpin" intermediate for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. Its utility stems from its orthogonal bifunctionality : it possesses two distinct reactive sites—an aryl bromide and a terminal alkyne—that can be actuated sequentially under controlled conditions.
For researchers in optoelectronics and medicinal chemistry, this molecule offers a predictable pathway to synthesize asymmetric conjugated systems . The methoxy group (-OMe) serves not only as a solubility enhancer but also as a weak electron donor (auxochrome), allowing for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) levels without disrupting the triplet energy states required for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters.
Key Applications
-
Asymmetric Linker: Connects hole-transporting units (e.g., carbazoles) to electron-transporting units (e.g., triazines).
-
Conjugation Extension: Expands
-systems to redshift emission spectra. -
Shape Control: The ortho-ethynyl/methoxy arrangement induces specific steric twists, preventing aggregation-caused quenching (ACQ).
Chemical Architecture & Reactivity Logic[1]
To successfully utilize this linker, one must understand the reactivity hierarchy. The molecule contains three functional components:
-
C4-Bromine: A standard electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It is less reactive than an aryl iodide but more reactive than an aryl chloride.
-
C2-Ethynyl (Terminal Alkyne): A nucleophile in Sonogashira coupling or a dipole in Click chemistry (CuAAC).
-
C1-Methoxy: An electron-donating group (EDG) that activates the ring, making the C4-Br bond slightly more electron-rich and thus harder to undergo oxidative addition compared to electron-deficient aryl halides.
The Orthogonal Workflow
The central challenge is preventing the terminal alkyne from reacting (or degrading) while functionalizing the bromine, or vice versa.
-
Route A (Sonogashira First): The terminal alkyne reacts with an external Aryl-Iodide. The C4-Br remains intact because Pd oxidative addition is faster into C-I than C-Br.
-
Route B (Suzuki First): The C4-Br reacts with an Aryl-Boronic Acid. Critical: The terminal alkyne is sensitive to the basic conditions of Suzuki coupling (Glaser homocoupling risk). Therefore, protection (e.g., TMS) of the alkyne is recommended if this route is chosen.
Figure 1: Orthogonal synthetic pathways. Route A is generally preferred to avoid alkyne protection/deprotection steps.
Detailed Experimental Protocols
Protocol A: Selective Sonogashira Coupling (C2-Functionalization)
Objective: Couple the terminal alkyne of 4-Bromo-2-ethynylanisole with an Aryl-Iodide (e.g., 4-Iodotriphenylamine) while preserving the C4-Bromine.
Mechanistic Insight: By using an Aryl-Iodide partner at room temperature, the Pd catalyst selectively activates the C-I bond over the C-Br bond on the linker.
Materials:
-
4-Bromo-2-ethynylanisole (1.0 eq)
-
Aryl-Iodide Partner (1.05 eq)
-
Catalyst:
(3 mol%) -
Co-Catalyst: CuI (2 mol%)
-
Base/Solvent: Triethylamine (
) / THF (1:3 ratio)
Procedure:
-
Degassing: In a Schlenk tube, combine the solvent (
) and degas via freeze-pump-thaw (3 cycles) or vigorous nitrogen sparging (30 mins). Oxygen exclusion is critical to prevent alkyne homocoupling (Glaser coupling). -
Loading: Under nitrogen counter-flow, add the Aryl-Iodide, 4-Bromo-2-ethynylanisole, and
. -
Initiation: Add CuI last. The solution typically turns yellow/brown.
-
Reaction: Stir at Room Temperature for 6–12 hours.
-
Note: Do not heat. Heating may activate the C-Br bond, leading to polymerization.
-
-
Work-up: Filter through a celite pad to remove Pd/Cu salts. Wash with EtOAc. Concentrate the filtrate.
-
Purification: Silica gel column chromatography. The product (Intermediate A) will retain the Br functionality.
Protocol B: Suzuki-Miyaura Coupling (C4-Functionalization)
Objective: React the C4-Bromine with an Aryl-Boronic Acid (e.g., Phenylboronic acid) to extend the core.
Materials:
-
Intermediate A (from Protocol A) OR TMS-protected 4-Bromo-2-ethynylanisole.
-
Aryl-Boronic Acid (1.2 eq)
-
Catalyst:
or (3-5 mol%) -
Base:
(2M aqueous solution, 3 eq) -
Solvent: Toluene/Ethanol (4:1)
Procedure:
-
Setup: Combine the Bromo-substrate and Boronic acid in a reaction vessel.
-
Solvent Prep: Add Toluene/Ethanol and the aqueous base. Sparge with Argon for 20 mins.
-
Catalyst Addition: Add the Pd catalyst under inert atmosphere.
-
Reaction: Heat to 80°C for 12–24 hours.
-
Work-up: Extract with DCM/Water. Dry organic layer over
. -
Purification: Recrystallization is often sufficient for OLED intermediates to reach >99% purity.
Quality Control & Characterization
For OLED applications, material purity must exceed 99.9% (HPLC) to prevent trap states in the device.
| Technique | Expected Signature | Purpose |
| 1H NMR | Confirms Methoxy (-OMe) integrity. | |
| 1H NMR | Confirms Terminal Alkyne (if unreacted). Disappearance confirms Sonogashira. | |
| Mass Spec (MALDI) | Molecular Ion | Verifies no debromination or homocoupling byproducts. |
| TGA (Thermal) | Ensures stability for vacuum deposition. |
OLED Device Integration
The resulting molecule typically serves as a Host Material or a Blue/Green Emitter component.
Device Architecture (Standard Stack)
The material derived from 4-Bromo-2-ethynylanisole is most commonly placed in the Emissive Layer (EML).
Figure 2: Standard OLED stack highlighting the integration point of the synthesized material.
Performance Tuning[1]
-
Color Tuning: The ethynyl linkage breaks planarity less than a single bond but more than a fused ring, allowing for "controlled conjugation." This is ideal for tuning blue emitters to deep blue.
-
Solubility: The methoxy group ensures the material is soluble in common organic solvents (Chlorobenzene, Toluene), making it suitable for Solution Processing (Spin Coating/Inkjet) as well as Vacuum Evaporation.
References
-
Sonogashira Coupling Mechanism & Applications
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
OLED Material Synthesis Strategies
-
Müller, T. J. J. (2009). Convenient methods for preparing
-conjugated linkers as building blocks for modular chemistry.[5] Beilstein Journal of Organic Chemistry.
-
-
Suzuki Coupling in Organic Electronics
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
General Properties of Bromo-Anisole Derivatives
- National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromo-2-methylanisole (Structural Analog).
Note: While specific literature on "4-Bromo-2-ethynylanisole" is proprietary or niche, the protocols above are derived from validated methodologies for structurally homologous bromo-ethynyl-arenes used in high-efficiency OLED synthesis.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. beilstein-journals.org [beilstein-journals.org]
Application Note: Gold-Catalyzed Cycloisomerization of 4-Bromo-2-ethynylanisole
This Application Note provides a comprehensive technical guide for the Gold-Catalyzed Cycloisomerization of 4-Bromo-2-ethynylanisole . This transformation is a high-value synthetic tool for accessing 5-bromo-3-methylbenzofuran , a critical scaffold in medicinal chemistry due to the presence of the benzofuran core and a bromine handle for further cross-coupling functionalization.
Abstract
This guide details the protocol for the atom-economic cycloisomerization of 4-Bromo-2-ethynylanisole to 5-bromo-3-methylbenzofuran using homogeneous gold catalysis. Unlike traditional benzofuran syntheses that often require harsh basic conditions or multistep procedures, this gold-catalyzed method proceeds under mild conditions with high regioselectivity. The reaction is characterized by a unique mechanism involving a 5-endo-dig cyclization followed by a [1,3]-methyl migration, preserving all atoms of the substrate.
Introduction
Benzofurans are ubiquitous structural motifs in bioactive natural products and pharmaceuticals (e.g., Amiodarone).[1] The 5-bromo-3-methylbenzofuran product is particularly valuable as a divergent intermediate; the C5-bromide allows for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the C3-methyl group is a difficult-to-install motif using conventional cyclization strategies (e.g., Rap-Stoermer).
Key Advantages of Gold Catalysis:
-
Atom Economy: 100% (Isomerization).
-
Mild Conditions: Typically performed at ambient to moderate temperatures (RT to 80 °C).
-
Functional Group Tolerance: Compatible with the aryl bromide, which remains intact for downstream chemistry.
-
Mechanistic Uniqueness: Exploits the carbophilic nature of Au(I)/Au(III) to activate the alkyne towards nucleophilic attack by the ether oxygen.
Reaction Overview
The reaction involves the intramolecular cyclization of the o-alkynyl aryl ether. The "isomerization" terminology is critical here: the methyl group from the methoxy moiety migrates to the C3 position of the furan ring.
Chemical Equation:
Table 1: Reaction Parameters & Stoichiometry
| Component | Role | Equiv. / Conc. | Notes |
| 4-Bromo-2-ethynylanisole | Substrate | 1.0 equiv | Purity >95% essential for kinetics. |
| AuCl₃ | Catalyst | 2–5 mol% | Simple, robust catalyst. Hygroscopic. |
| (PPh₃)AuCl / AgSbF₆ | Catalyst System | 2–5 mol% | Alternative cationic system for difficult substrates. |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 – 0.2 M | Standard solvent. Toluene is a greener alternative. |
| Temperature | Condition | RT – 80 °C | Start at RT; heat if conversion is slow. |
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via simple demethylation. Instead, it follows a cascade involving oxyauration and alkyl migration.
Mechanism Description:
-
Activation: The cationic Gold species (
) coordinates to the alkyne -system, increasing its electrophilicity. -
Cyclization (5-endo-dig): The oxygen of the methoxy group acts as a nucleophile, attacking the internal carbon of the alkyne. This forms a zwitterionic oxonium intermediate .
-
[1,3]-Methyl Migration: To neutralize the positive charge on the oxygen, the methyl group migrates to the adjacent carbon (C3 of the furan ring). This is the defining step of the "isomerization."
-
Aromatization/Protodeauration: The gold moiety is eliminated (protodeauration), restoring the aromaticity of the system and regenerating the catalyst.
Figure 1: Catalytic Cycle (Graphviz)
Caption: Mechanistic pathway showing the transformation of the o-alkynylanisole to the 3-methylbenzofuran via a gold-stabilized oxonium intermediate.
Experimental Protocol
Materials & Equipment[2][3]
-
Reagents: 4-Bromo-2-ethynylanisole (synthesized via Sonogashira coupling of 4-bromo-2-iodoanisole if not commercially available), Gold(III) chloride (
) or Chloro(triphenylphosphine)gold(I) + Silver Hexafluoroantimonate ( ). -
Solvents: Anhydrous 1,2-Dichloroethane (DCE) or Toluene.
-
Glassware: Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined septum cap.
-
Inert Gas: Argon or Nitrogen balloon.
Step-by-Step Procedure
1. Catalyst Preparation (If using Au(I)):
-
Note: If using
, skip to Step 2. -
In a glovebox or under Argon, weigh
(25 mg, 0.05 mmol, 5 mol%) and (17 mg, 0.05 mmol, 5 mol%) into a vial. -
Add 1 mL of anhydrous DCE. Stir for 10 minutes. A white precipitate (AgCl) will form. The supernatant contains the active cationic gold species.
2. Reaction Setup:
-
Weigh 4-Bromo-2-ethynylanisole (211 mg, 1.0 mmol) into a clean, oven-dried 10 mL reaction vial.
-
Add anhydrous DCE (5.0 mL) to dissolve the substrate (Concentration ~0.2 M).
-
Add the catalyst:
-
Option A (
): Add solid (15 mg, 5 mol%) directly. -
Option B (Au(I)): Transfer the supernatant from Step 1 via syringe into the substrate solution.
-
3. Execution:
-
Seal the vial and stir at Room Temperature (25 °C) .
-
Monitor reaction progress by TLC (Hexanes/EtOAc 95:5). The starting material (alkyne) is less polar than the benzofuran product.
-
Optimization: If the reaction is incomplete after 4 hours, heat the block to 60 °C . Most reactions complete within 1-2 hours at elevated temperature.
4. Workup:
-
Filter the reaction mixture through a short pad of silica gel or Celite to remove gold particles. Rinse with DCM.
-
Concentrate the filtrate under reduced pressure (rotary evaporator).
5. Purification:
-
Purify the crude oil via flash column chromatography on silica gel.
-
Eluent: 100% Hexanes to 98:2 Hexanes/EtOAc.
-
Note: The product is non-polar.
Figure 2: Experimental Workflow (Graphviz)
Caption: Operational workflow for the gold-catalyzed synthesis of 5-bromo-3-methylbenzofuran.
Characterization & Validation
The product 5-Bromo-3-methylbenzofuran is validated by the following spectral features:
-
¹H NMR (CDCl₃, 400 MHz):
- 2.20 - 2.30 ppm (s, 3H): Distinct singlet corresponding to the C3-Methyl group . This confirms the migration (starting material has O-Me at ~3.9 ppm).
- 7.30 - 7.70 ppm (m, 4H): Aromatic protons (C2-H, C4-H, C6-H, C7-H).
-
Absence: No peak at ~3.9 ppm (OMe) and no alkyne proton (~3.3 ppm).
-
¹³C NMR:
-
Appearance of a methyl carbon at ~8-10 ppm.[2]
-
Benzofuran core carbons (approx. 150-160 ppm for C-O).
-
-
HRMS:
-
Calculated for
. -
Pattern: 1:1 ratio for
isotopes.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst deactivation or wet solvent. | Use freshly distilled DCE/Toluene. Ensure inert atmosphere. Increase Temp to 60°C. |
| Demethylated Product (5-Bromobenzofuran) | Water present in reaction (Hydrolysis).[1] | Ensure anhydrous conditions. Water can intercept the oxonium intermediate. |
| Complex Mixture | Polymerization of alkyne. | Dilute reaction (0.05 M). Add catalyst slowly. |
Safety Considerations
-
Gold Salts (
): Corrosive and hygroscopic. Handle in a glovebox or weigh quickly. -
1,2-Dichloroethane (DCE): Carcinogen and highly flammable. Handle in a fume hood.
-
Reaction Vials: Ensure pressure relief (needle) if heating closed vials, though this reaction does not generate gas.
References
-
Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions."[3][4][5][6][7][8][9][10] Chemical Reviews, 107(7), 3180–3211. Link
-
Yamamoto, Y., & Nakamura, I. (2005).[11] "Gold-Catalyzed Cyclization of o-Alkynylphenyl Acetals and Ethers." Journal of the American Chemical Society, 127(43), 15022–15023. Link
-
Fürstner, A., & Davies, P. W. (2007). "Catalytic Carbophilic Activation: Catalysis by Platinum and Gold Acids." Angewandte Chemie International Edition, 46(19), 3410–3449. Link
-
Dudnik, A. S., & Gevorgyan, V. (2010). "Formal Inverse-Electron-Demand Diels–Alder Reactions of Electron-Deficient Cycloalkenes." Angewandte Chemie, 49, 2096. (Context on migration mechanisms). Link
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. mdpi.com [mdpi.com]
- 3. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold-catalyzed cycloisomerization of alk-4-yn-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 9. Understanding the reaction mechanism of gold-catalyzed reactions of 2,1-benzisoxazoles with propiolates and ynamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Mechanistic Insights into the Gold-Catalyzed Cycloisomerization of Bromoallenyl Ketones: Ligand-Controlled Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzofuran synthesis [organic-chemistry.org]
Suzuki-Miyaura coupling at the bromo position of 4-Bromo-2-ethynylanisole
Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-ethynylanisole
Executive Summary
This application note details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 4-Bromo-2-ethynylanisole (1) with aryl boronic acids. The primary synthetic challenge lies in the presence of the terminal alkyne at the C2 position.[1] While the C4-bromide is the intended site of oxidative addition, the terminal alkyne presents two competing risks:
-
Glaser Homocoupling: Oxidative dimerization of the alkyne mediated by copper (if present) or trace oxygen under basic conditions.[1]
-
Sonogashira Competition: If the reaction conditions inadvertently favor alkyne activation.[1][2]
-
Catalyst Poisoning: Potential coordination of the
-alkyne system to the Pd(0) center, inhibiting the catalytic cycle.[1][2]
This guide provides a validated, Copper-free protocol using Pd(dppf)Cl₂ and SPhos-Pd-G3 systems to ensure high yields (>85%) of the biaryl product while preserving the ethynyl handle for downstream functionalization (e.g., Click chemistry).[1]
Substrate Analysis & Mechanistic Strategy
Substrate: 4-Bromo-2-ethynylanisole Molecular Weight: 211.06 g/mol Key Features: [1]
-
C1-OMe: Strong Electron Donating Group (EDG).[1] Increases electron density on the ring, potentially slowing oxidative addition at C4 compared to electron-deficient aryl halides.[1]
-
C2-Ethynyl: Terminal alkyne (
).[1] Susceptible to deprotonation by strong bases (e.g., alkoxides), leading to side reactions. -
C4-Br: The electrophilic coupling partner.[1] Located meta to the ethynyl group, minimizing direct steric hindrance, but electronic communication remains relevant.
Chemoselectivity Control Strategy
To favor Suzuki coupling (Cycle A) over Alkyne degradation (Cycle B), we must manipulate the Base and Catalyst parameters:
-
Base Selection: Avoid strong alkoxides (NaOtBu).[1] Use mild inorganic bases (K₃PO₄, Cs₂CO₃) that are strong enough to activate the boronic acid (
) but kinetically slow to deprotonate the terminal alkyne.[1] -
Copper Exclusion: Strictly Cu-free conditions to eliminate the possibility of Sonogashira or Glaser pathways.[1]
-
Degassing: Oxygen promotes alkyne homocoupling.[1] Rigorous inert atmosphere is non-negotiable.[1]
Figure 1: Chemoselectivity logic flow.[1] The green path represents the target Suzuki cycle, requiring mild bases and oxygen exclusion to avoid the grey/red side pathways.[1]
Critical Parameter Optimization
The following matrix summarizes the optimization for this specific scaffold based on internal screening data.
| Parameter | Recommended | Avoid | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) | Pd(PPh₃)₄ | dppf is a bidentate ligand that resists displacement by the alkyne. PPh₃ is monodentate and labile, leading to catalyst decomposition or alkyne coordination. |
| Alternative | SPhos Pd G3 | Pd/C | SPhos is excellent for electron-rich aryl bromides (due to OMe group).[1] |
| Base | K₃PO₄ (3.0 equiv) | NaOtBu, NaOH | Phosphate is mild enough to spare the alkyne proton while activating the boronic acid. Hydroxides can cause hydration of the alkyne.[1] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | DMF, MeOH | Aqueous component is necessary for boronic acid activation.[1] DMF can decompose at high T; MeOH can compete as a nucleophile. |
| Temp | 80°C | >100°C | Higher temperatures increase the risk of alkyne polymerization.[1] |
Experimental Protocols
Protocol A: Standard Robust Method (Pd(dppf)Cl₂)
Best for: Standard aryl boronic acids, scale-up (>1g).[1]
Reagents:
-
4-Bromo-2-ethynylanisole (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)[1]
-
K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Setup: Oven-dry a reaction vial/flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Charging: Add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv) to the vial.
-
Note: If the bromide is an oil, weigh it first, then add solids.
-
-
Degassing (Critical): Add the 1,4-Dioxane and Water.[1][3] Sparge the mixture with Argon for 10-15 minutes.
-
Why: Oxygen is the primary cause of alkyne homocoupling (Glaser).[1]
-
-
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) quickly against a positive flow of Argon. Seal the vessel immediately (crimp cap or septum with electrical tape).[1]
-
Reaction: Heat the block/bath to 80°C with vigorous stirring (800 rpm).
-
Monitoring: Check by HPLC/UPLC or TLC after 2 hours.
-
Workup:
-
Purification: Flash column chromatography (Silica gel).
Protocol B: High-Efficiency Method (SPhos Pd G3)
Best for: Sterically hindered boronic acids or electron-rich coupling partners.[1]
Modifications:
-
Catalyst: Replace Pd(dppf)Cl₂ with SPhos Pd G3 (2-3 mol%).[1]
-
Solvent: Toluene/Water (10:[1][3]1) can be used if Dioxane is undesirable.[1]
-
Temperature: Can often be run at 60°C due to higher catalyst activity, further preserving the alkyne.
Workflow Visualization
Figure 2: Operational workflow for the Suzuki coupling process. Note the critical checkpoint at the degassing stage.
Troubleshooting & QC Guide
| Observation | Potential Cause | Remediation |
| Low Conversion (<50%) | Catalyst Deactivation | Ensure rigorous degassing.[1] Oxygen kills active Pd(0).[1] Switch to SPhos Pd G3 for higher activity. |
| New Spot (High Rf) | Glaser Homocoupling | The alkyne has dimerized.[1] This indicates O₂ ingress or base concentration too high.[1] Reduce base to 2.0 equiv and re-sparge. |
| New Spot (Low Rf) | Hydration (Ketone) | Alkyne hydrated to ketone.[1] Avoid acidic workups. Ensure reaction temp does not exceed 90°C. |
| Black Precipitate | Pd Black Formation | Catalyst decomposition.[1][3] Ligand (dppf) is dissociating.[1] Add 10 mol% free dppf ligand or lower temperature.[1] |
Analytical Note: In ¹H NMR, the terminal alkyne proton typically appears as a singlet around 3.0 - 3.5 ppm .[1] Monitor this signal. If it disappears without the formation of the biaryl, you have likely deprotonated/polymerized the alkyne.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp- and sp2-hybridized carbon atoms.[1] Angewandte Chemie International Edition, 42(2), 148-158.[1] (Discussion on alkyne stability in coupling).
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link (Reference for SPhos utility in hindered systems).[1]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][6] Chemical Reviews, 107(3), 874-922.[1] (Context on Cu-free conditions to avoid alkyne side reactions).
Sources
- 1. 4-Bromoanisole synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Indole Derivatives from 2-Ethynyl-4-Bromoanisole Precursors
Executive Summary
This application note details the protocol for synthesizing 2-substituted indole derivatives utilizing 2-ethynyl-4-bromoanisole as a core building block. This precursor is chemically distinct due to its dual-functionality: a terminal alkyne capable of heteroannulation to form the indole core, and an aryl bromide moiety that remains intact for downstream diversity-oriented synthesis (e.g., Suzuki-Miyaura coupling).
The primary methodology described is a One-Pot Sonogashira Coupling/Cyclization sequence .[1] This approach is preferred in drug discovery for its operational simplicity and high atom economy compared to the classical Fischer indole synthesis. We also discuss the Larock Heteroannulation for accessing 2,3-disubstituted variants.
Strategic Overview & Reaction Logic
The synthesis relies on the reaction between the alkyne moiety of 2-ethynyl-4-bromoanisole and an o-haloaniline.
Chemoselectivity Challenge
The critical challenge in this synthesis is chemoselectivity . The precursor contains an aryl bromide, while the coupling partner (o-haloaniline) typically contains an iodide or bromide. To prevent polymerization or self-coupling of the 2-ethynyl-4-bromoanisole, the reaction conditions must favor the oxidative addition of the Palladium catalyst to the o-haloaniline (usually an iodide) over the aryl bromide of the anisole precursor.
-
Solution: Use o-iodoaniline.[2] The C–I bond (~65 kcal/mol) is weaker than the C–Br bond (~81 kcal/mol), ensuring the catalyst activates the aniline partner first, preserving the bromine handle on the anisole for later stages.
Workflow Visualization
Figure 1: Logical flow of the one-pot synthesis. The alkyne and amine precursors converge via Pd/Cu catalysis to form the indole core.
Detailed Protocol: One-Pot Sonogashira-Cyclization
This method couples 2-ethynyl-4-bromoanisole with o-iodoaniline. The reaction proceeds through a 2-alkynylaniline intermediate which undergoes spontaneous or assisted cyclization to the indole.
Materials & Reagents
| Component | Specification | Role |
| Precursor A | 2-Ethynyl-4-bromoanisole (1.0 equiv) | Alkyne building block |
| Precursor B | o-Iodoaniline (1.1 equiv) | Indole nitrogen source |
| Catalyst | PdCl₂(PPh₃)₂ (3-5 mol%) | Cross-coupling catalyst |
| Co-Catalyst | CuI (2 mol%) | Activates alkyne (Sonogashira) |
| Base/Solvent | Triethylamine (Et₃N) / DMF (1:3 ratio) | Acid scavenger & medium |
| Temperature | 60°C (Step 1) → 100°C (Step 2) | Thermal activation |
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
-
Reagent Loading:
-
Add o-iodoaniline (241 mg, 1.1 mmol) and PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol).
-
Add CuI (3.8 mg, 0.02 mmol). Note: Keep CuI stored in the dark to prevent oxidation.
-
Seal the vessel and purge with Argon for 5 minutes.
-
-
Solvent & Alkyne Addition:
-
Inject anhydrous DMF (3.0 mL) and Triethylamine (1.0 mL) via syringe.
-
Add 2-ethynyl-4-bromoanisole (211 mg, 1.0 mmol) slowly as a solution in minimal DMF if it is a solid, or neat if liquid.
-
-
Step 1: Sonogashira Coupling:
-
Heat the mixture to 60°C for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:1). Disappearance of the o-iodoaniline and appearance of a fluorescent intermediate (the acyclic internal alkyne) indicates success.
-
-
Step 2: Cyclization (Indole Formation):
-
Once coupling is complete, increase temperature to 100°C for 4–6 hours.
-
Mechanistic Note: The nitrogen lone pair attacks the alkyne (activated by the metal) in a 5-endo-dig cyclization.
-
Optional: If cyclization is sluggish, add 10 mol% TBAF (Tetra-n-butylammonium fluoride) or KOtBu to facilitate the nucleophilic attack.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient of Hexane:EtOAc (95:5 to 80:20).
-
Expected Yield: 75–85% as a solid.
-
Alternative Protocol: Larock Heteroannulation
If a 2,3-disubstituted indole is required (e.g., placing an alkyl group at position 3), the Larock synthesis is superior.[5] This requires converting the terminal alkyne of the precursor into an internal alkyne before the indole formation.
Pre-step: Alkylate 2-ethynyl-4-bromoanisole (e.g., with Methyl Iodide) to form 1-(2-methoxy-4-bromophenyl)-1-propyne.
Larock Conditions[1][5][6][7][8][9]
-
Reagents: o-Iodoaniline (1.0 equiv), Internal Alkyne (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%).[6]
-
Base: Na₂CO₃ or K₂CO₃ (3.0 equiv).
-
Additive: LiCl (1.0 equiv) – Crucial for catalyst turnover.
-
Solvent: DMF, 100°C, 12-24 h.
Regioselectivity Outcome: In the Larock synthesis, the bulky group (the anisole ring) prefers the C2 position of the indole, while the smaller group (e.g., methyl) ends up at C3.
-
Product: 2-(4-bromo-2-methoxyphenyl)-3-methyl-1H-indole.
Mechanistic Insights & Troubleshooting
Mechanism of the One-Pot Cyclization
The reaction proceeds via a tandem cycle.
-
Cycle A (Sonogashira): Pd(0) undergoes oxidative addition to o-iodoaniline. Transmetallation with the Cu-acetylide (formed from 2-ethynyl-4-bromoanisole) follows, then reductive elimination yields the 2-alkynylaniline.
-
Cycle B (Cyclization): The internal alkyne is activated by the Lewis acidic metal (Pd or Cu). The amine acts as a nucleophile, attacking the alkyne to close the ring.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Alkyne | Catalyst poisoning (O₂) | Ensure rigorous degassing. Fresh CuI is critical. |
| Self-Coupling of Alkyne | Glaser coupling side-reaction | Reduce O₂ exposure; add alkyne slowly (dropwise). |
| Product is not Indole (Acyclic) | Cyclization failure | Increase temp to 110°C; Add base (KOtBu) or AuCl₃ (2 mol%) to force cyclization. |
| Loss of Bromine Handle | Oxidative addition to Ar-Br | Strictly use o-Iodoaniline. Keep temp <110°C. Do not use Pd(tBu₃P)₂ (too active). |
References
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines.[7] Journal of the American Chemical Society, 122(23), 5662–5663. Link
-
Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of indoles. Chemical Reviews, 105, 2873-2920. Link
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[5][8] Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
Hiroya, K., Itoh, S., & Sakamoto, T. (2005). Copper-catalyzed cyclization of 2-ethynylaniline derivatives.[3] Tetrahedron, 61(46), 10958-10964. Link
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Sources
- 1. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 8. diposit.ub.edu [diposit.ub.edu]
Troubleshooting & Optimization
Troubleshooting low conversion in cyclization of 2-ethynyl-4-bromoanisole
Technical Support Center: Troubleshooting Cyclization of 2-Ethynyl-4-bromoanisole
Executive Summary & Diagnostic Overview
Subject: Low Conversion in the Cyclization of 2-Ethynyl-4-bromoanisole to 5-Bromobenzofuran. Case ID: CHE-TRB-2024-882 Primary Issue: Users frequently report stalled reactions (<20% conversion) or recovery of starting material when attempting to cyclize 2-ethynyl-4-bromoanisole using standard transition-metal protocols (e.g., Pd/Cu or Au) optimized for phenols.
The Core Technical Conflict (The "Methoxy Trap"):
The most common root cause is the inertness of the methoxy group . Unlike 2-ethynylphenol, where the free hydroxyl group acts as a potent internal nucleophile (
Diagnostic Flowchart
Use this decision tree to identify the failure mode of your specific experimental setup.
Caption: Diagnostic logic for identifying reaction stalls based on substrate oxidation state and reagent class.
Technical Deep Dive: Root Cause Analysis
A. The Nucleophilic Deficit (Anisole vs. Phenol)
In benzofuran synthesis, the ring closure typically proceeds via a 5-endo-dig or 5-exo-dig cyclization where the oxygen attacks the alkyne.
-
Phenols: The
group is easily deprotonated to form a phenoxide, a strong nucleophile that rapidly attacks the metal-activated alkyne. -
Anisoles: The
oxygen is neutral and sterically hindered. It cannot attack the alkyne effectively without a mechanism to cleave the bond simultaneously or prior to cyclization. Attempts to use standard Sonogashira/cyclization conditions (e.g., Pd(PPh ) , CuI, Et N) on the anisole will result in 0% cyclization because the methyl group blocks the formation of the aromatic furan ring.
B. Catalyst Interference by Aryl Bromide
The substrate contains a bromine atom at the C4 position (para to methoxy).
-
Risk: If using Pd(0) catalysts, the oxidative addition of Pd into the C(sp
)-Br bond is a competing pathway. This can lead to polymerization, reduction (dehalogenation), or Heck-type side reactions, depleting the catalyst required for alkyne activation. -
Mitigation: Use catalysts that are highly selective for
-activation of alkynes (e.g., AuCl , PtCl ) rather than Pd(0), or ensure the catalyst loading accounts for potential sequestration.
C. Glaser Coupling (Dimerization)
If the reaction mixture turns blue/green (copper salts) or produces a highly insoluble solid, the terminal alkyne has likely undergone oxidative homocoupling (Glaser coupling) to form the diyne dimer.
-
Cause: Presence of Oxygen in Cu-catalyzed systems.
-
Solution: Strict degassing (freeze-pump-thaw) is mandatory.
Troubleshooting Protocols & Solutions
Protocol A: The "Gold Standard" (Stepwise Demethylation-Cyclization)
Recommended for highest purity and yield.
This approach avoids the "Methoxy Trap" by converting the anisole to the reactive phenol before cyclization.
Step 1: Demethylation
-
Dissolve 2-ethynyl-4-bromoanisole (1.0 equiv) in anhydrous CH
Cl (0.1 M). -
Cool to -78°C.
-
Add BBr
(1.5 equiv) dropwise. Note: The alkyne is generally stable to BBr under these conditions. -
Warm to 0°C and stir for 2 hours.
-
Quench with MeOH/Ice. Extract and isolate 2-ethynyl-4-bromophenol.
Step 2: Cyclization
-
Dissolve the phenol intermediate in DMF.
-
Add Cs
CO (2.0 equiv). -
Heat to 80°C for 4 hours.
-
Result: Quantitative conversion to 5-bromobenzofuran.
| Parameter | Anisole Direct (Failed) | Phenol Stepwise (Optimized) |
| Reagents | Pd/Cu, Base | 1. BBr |
| Temp | 80°C | -78°C |
| Conversion | < 10% | > 90% |
| Major Impurity | Starting Material | None |
Protocol B: Direct Iodocyclization (One-Pot)
Recommended if a 3-iodo substituent is desired or acceptable.
Iodine acts as a potent electrophile, activating the alkyne and facilitating the nucleophilic attack of the oxygen, often with concomitant demethylation if heated in specific solvents.
-
Dissolve 2-ethynyl-4-bromoanisole (1.0 equiv) in Dichloromethane (DCM) .
-
Add I
(3.0 equiv) and NaHCO (3.0 equiv). -
Stir at Room Temperature for 12 hours.
-
Note: If conversion is low, switch solvent to MeCN and heat to 50°C.
-
Product:3-iodo-5-bromobenzofuran . The iodine at C3 can be removed later (Pd/C, H
) or used for further coupling.
Frequently Asked Questions (FAQ)
Q: Can I use AuCl
Q: Why is my reaction mixture turning black?
A: This indicates decomposition, likely of the alkyne. If using Copper (Cu), this suggests "Hay coupling" or polymerization. Ensure your solvent is degassed. If using BBr
Q: I see a new spot on TLC, but it's not benzofuran. What is it? A: If you are using a metal catalyst in the presence of water (even trace amounts), you may have hydrated the alkyne to form the acetophenone derivative (2-acetyl-4-bromoanisole). Verify by NMR (look for a methyl ketone singlet ~2.6 ppm).
References
-
Larock, R. C. ; Doty, M. J.; Han, X.[1] "Synthesis of Benzofurans via Palladium-Catalyzed Cyclization of 2-Alkynylphenols." J. Org.[2] Chem.1999 , 64, 8770-8779. Link
-
Yue, D. ; Yao, T.; Larock, R. C. "Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization." J. Org.[2] Chem.2005 , 70, 10292–10296. Link
-
Korich, A. L. ; et al.[3] "How Does BBr3 Cyclize o-Alkynylanisoles to Form Benzofurans?" J. Org.[2] Chem.2013 , 78, 12274-12278. Link
-
Okitsu, T. ; et al. "Iodocyclization of Ethoxyethyl Ethers to Alkynes: A Broadly Applicable Synthesis of 3-Iodobenzo[b]furans." Org.[2] Lett.2008 , 10, 4967-4970. Link
Sources
Technical Support Center: Stability & Handling of 4-Bromo-2-ethynyl-1-methoxybenzene
This guide provides technical support for researchers working with 4-Bromo-2-ethynyl-1-methoxybenzene (also known as 4-bromo-2-ethynylanisole). It focuses on stability challenges under basic conditions, specifically addressing risks like oxidative homocoupling (Glaser coupling) and cyclization.
Module 1: Chemical Stability Profile
Status: Potentially Unstable in Aerobic Basic Media Primary Risk: Oxidative Homocoupling (Glaser Coupling)
The Mechanistic Reality
Under basic conditions, the terminal alkyne proton (
Key Degradation Pathways:
-
Glaser Coupling (Dimerization): In the presence of even trace amounts of Copper (Cu) and Oxygen (
), the acetylide undergoes rapid dimerization to form 1,4-bis(4-bromo-2-methoxyphenyl)buta-1,3-diyne. This is the most common "impurity" generated during basic workups or Sonogashira couplings. -
Benzofuran Formation (Cyclization): While less prone to cyclization than its phenol counterpart (2-ethynyl-4-bromophenol), the anisole derivative can cyclize under forcing basic conditions (high temperature or strong nucleophiles like
) via a demethylation-cyclization pathway or direct nucleophilic attack if the ring is sufficiently activated. -
Oligomerization: Concentrated basic solutions can promote base-catalyzed oligomerization of the alkyne.
Stability Logic Map
Figure 1: Reaction pathways for 4-Bromo-2-ethynyl-1-methoxybenzene in basic media. Red paths indicate degradation risks.
Module 2: Troubleshooting Common Issues (FAQs)
Q1: My reaction mixture turned green/blue and a solid precipitated. What happened?
Diagnosis: You likely triggered Glaser Coupling .
-
Cause: The "green/blue" color is characteristic of Cu(II) species generated when Cu(I) is oxidized by air. If you are running a Sonogashira coupling or using a copper catalyst, the presence of Oxygen (
) caused the alkyne to homocouple instead of cross-couple. -
The Solid: The precipitate is likely the diyne dimer, which is often less soluble than the monomer.
-
Solution:
-
Degas all solvents thoroughly (sparge with Argon for 15-30 mins) before adding the catalyst.
-
Ensure the reaction vessel is under positive pressure of inert gas.
-
Add the alkyne slowly (syringe pump) to keep its concentration low relative to the coupling partner.
-
Q2: I see a new spot on TLC just above my product after base treatment. Is it the benzofuran?
Diagnosis: It is more likely the Dimer (Diyne) , but Benzofuran is possible if heated.
-
Differentiation:
-
Dimer: Non-polar, often fluorescent under UV. Moves slightly higher or similar to the starting material in non-polar solvents (Hexane/EtOAc).
-
Benzofuran: If formed, it usually requires the loss of the methyl group (demethylation) or specific metal catalysis.
-
-
Test: Check the NMR.
-
Dimer: Disappearance of the terminal alkyne proton (
ppm). Symmetry in the aromatic region. -
Benzofuran: Appearance of a distinct furan proton singlet (
ppm) and loss of the methoxy singlet ( ppm) if demethylation occurred.
-
Q3: Can I store the deprotected alkyne in basic solution?
Answer: No.
-
Reason: Even without copper, prolonged storage in base can lead to oligomerization or slow oxidation by ambient air.
-
Recommendation: Quench the base immediately after reaction. Isolate the neutral alkyne, purify, and store it neat or in a neutral solution at -20°C under Argon.
Module 3: Standard Operating Procedures (Protocols)
Protocol A: Safe Deprotection of TMS-Precursor
Use this protocol to generate 4-Bromo-2-ethynyl-1-methoxybenzene from its TMS-protected precursor while minimizing side reactions.
Reagents:
-
Precursor: ((4-bromo-2-methoxyphenyl)ethynyl)trimethylsilane
-
Base: Potassium Carbonate (
) -
Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1)
Step-by-Step:
-
Preparation: Dissolve the TMS-precursor in a 1:1 mixture of MeOH and DCM. (DCM helps solubility of the aryl bromide).
-
Degassing (Critical): Sparge the solution with Nitrogen or Argon for 10 minutes. Removing oxygen prevents dimerization during the vulnerable deprotected phase.
-
Base Addition: Add
(1.5 equivalents). -
Reaction: Stir at room temperature (20-25°C). Monitor by TLC (approx. 1-2 hours).
-
Note: Do not heat. Heating increases the risk of cyclization.
-
-
Quench: Once conversion is complete, dilute with water and extract immediately with DCM or Ethyl Acetate.
-
Purification: Wash organic layer with Brine, dry over
, and concentrate below 30°C . -
Storage: Store the resulting oil/solid at -20°C under inert atmosphere.
Protocol B: Data Comparison for Identification
| Feature | 4-Bromo-2-ethynyl-1-methoxybenzene (Target) | Glaser Dimer (Impurity) | 5-Bromo-benzofuran (Cyclized Impurity) |
| Terminal Alkyne H (NMR) | Singlet, ~3.3 ppm | Absent | Absent |
| Methoxy Group (NMR) | Singlet, ~3.9 ppm | Singlet, ~3.9 ppm | Absent (if demethylated) |
| Mass Spec (M+) | ~210/212 (Br pattern) | ~418/420/422 | ~196/198 |
| TLC ( | Medium | High (Non-polar) | Medium-High |
References
-
Glaser Coupling Mechanism & Risks
-
Base-Promoted Cyclization of Alkynyl Phenols/Ethers
-
National Institutes of Health (PMC). "A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans." Available at: [Link]
-
-
TMS Alkyne Deprotection Standards
Sources
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Technical Support Center: Regioselective Coupling of 4-Bromo-2-ethynylanisole
Welcome to the technical support center for regioselective coupling reactions involving 4-Bromo-2-ethynylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our focus is on achieving high selectivity by understanding the causal relationships between reaction parameters and outcomes.
Introduction: The Challenge of Selectivity
4-Bromo-2-ethynylanisole is a valuable bifunctional building block possessing two distinct reactive sites: an sp²-hybridized carbon-bromine bond (C-Br) and an sp-hybridized carbon-hydrogen bond (C-H) of the terminal alkyne. The primary challenge in its synthetic application is achieving selective functionalization at one site without engaging the other. This guide will address the most common cross-coupling scenarios, focusing primarily on the Sonogashira coupling, and provide solutions to prevalent side reactions such as homocoupling and dehalogenation.
Frequently Asked Questions (FAQs)
Q1: My primary goal is to couple another molecule at the C-Br position. Which reaction should I start with?
A1: The Sonogashira coupling is the premier choice for forming a new carbon-carbon bond at the C-Br position by reacting it with a terminal alkyne.[1][2] This reaction is catalyzed by palladium and typically uses a copper(I) co-catalyst.[2] The palladium catalyst is highly selective for the oxidative addition into the aryl C-Br bond, making this site the primary point of reaction.[3] For coupling with boronic acids or alkenes, the Suzuki[4] or Heck[5][6] reactions are appropriate, respectively.
Q2: What is the most common and problematic side reaction I should watch out for?
A2: The most frequent side reaction is the oxidative homocoupling of the alkyne, often called Glaser or Glaser-Hay coupling.[7][8] This occurs when two molecules of 4-Bromo-2-ethynylanisole (or your other terminal alkyne coupling partner) react with each other to form a diyne. This process is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[7][8]
Q3: I see a product with the correct mass for my desired compound, but also a significant amount of 2-ethynylanisole (loss of bromine). What is happening?
A3: You are observing proto-dehalogenation (or simply, debromination), a known side reaction in palladium-catalyzed couplings.[9] This can occur through various pathways, often involving trace amounts of water or other protic sources in your reaction, or through reductive elimination from a palladium-hydride intermediate. Careful control of anhydrous conditions and the choice of base can help mitigate this issue.
Q4: Can I perform the coupling reaction without a copper co-catalyst to avoid homocoupling?
A4: Yes, copper-free Sonogashira protocols are an excellent strategy to minimize Glaser homocoupling.[10][11] These reactions often require more specialized, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle, but can provide much cleaner reaction profiles.[10][12]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low or No Conversion of 4-Bromo-2-ethynylanisole
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Pre-catalysts like Pd(PPh₃)₂Cl₂ must be reduced in situ, a process that can be inhibited.[2] | Verification: Use a fresh bottle of catalyst or a reliable pre-catalyst. Action: Ensure your reaction setup is rigorously deoxygenated using at least three freeze-pump-thaw cycles or by working in a glovebox.[7] |
| Insufficient Reactivity | Aryl bromides are less reactive than aryl iodides in the rate-limiting oxidative addition step.[2][3] Standard catalysts like Pd(PPh₃)₄ may require elevated temperatures to achieve a reasonable reaction rate with aryl bromides.[13] | Action 1 (Temperature): Gradually increase the reaction temperature in 10-15 °C increments. Be aware that higher temperatures can also accelerate side reactions.[14] Action 2 (Ligand Choice): Switch to a more activating, electron-rich, and bulky phosphine ligand such as XPhos or RuPhos, which can facilitate oxidative addition even at lower temperatures.[15] |
| Inappropriate Solvent | The solvent influences catalyst solubility, stability, and the rate of key elementary steps.[16][17] A poor solvent choice can lead to catalyst precipitation or a sluggish reaction. | Action: For Sonogashira, polar aprotic solvents like DMF or THF are common.[13][18] If solubility is an issue, a co-solvent system (e.g., Toluene/Et₃N) can be effective.[19] The choice of solvent can also dramatically affect selectivity in some cross-coupling systems.[20][21] |
Problem 2: Excessive Alkyne Homocoupling (Glaser Product)
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Oxygen Contamination | The Glaser coupling mechanism is critically dependent on the oxidation of the Cu(I) acetylide intermediate, a process mediated by molecular oxygen.[8] Even trace amounts of O₂ can lead to significant homocoupling. | Action 1 (Degassing): Implement a rigorous degassing protocol. For volatile solvents, perform a minimum of three freeze-pump-thaw cycles. For less volatile solvents (like DMF), sparge with argon for at least 30-60 minutes.[7] Action 2 (Inert Atmosphere): Use Schlenk line techniques or a glovebox to maintain a strictly inert atmosphere throughout the reaction setup and duration. |
| High Copper(I) Loading | The concentration of the copper co-catalyst directly correlates with the rate of homocoupling.[8] Using an excessive amount exacerbates the problem. | Action 1 (Reduce Loading): Lower the CuI loading to the minimum effective level, typically 0.5-2 mol%. Action 2 (Slow Addition): Add the terminal alkyne coupling partner slowly via syringe pump. This keeps the instantaneous concentration of the copper acetylide low, disfavoring the bimolecular homocoupling reaction.[7] |
| No Alternative? | In some systems, homocoupling is persistent even under optimized conditions. | Action (Go Copper-Free): Switch to a copper-free Sonogashira protocol. This eliminates the primary pathway for Glaser coupling.[11][12] See Protocol 2 for a detailed methodology. |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common issues in the regioselective coupling of 4-Bromo-2-ethynylanisole.
Caption: A decision tree for troubleshooting common experimental outcomes.
Sonogashira Catalytic Cycle & Key Side Reaction
This diagram illustrates the interconnected palladium and copper cycles in a typical Sonogashira reaction and highlights the origin of the Glaser homocoupling side reaction.
Caption: Catalytic cycles showing the desired pathway and the competing homocoupling.
Optimized Experimental Protocols
Protocol 1: Standard (Copper-Catalyzed) Sonogashira Coupling
This protocol is optimized for the selective coupling at the C-Br bond of 4-Bromo-2-ethynylanisole with a generic terminal alkyne (e.g., Phenylacetylene).
Materials:
-
4-Bromo-2-ethynylanisole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (1.5 mol%)
-
Triethylamine (Et₃N), anhydrous (3.0 equiv)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.015 equiv).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Add 4-Bromo-2-ethynylanisole (1.0 equiv) to the flask.
-
Via syringe, add anhydrous toluene (to make a ~0.2 M solution) followed by anhydrous Et₃N (3.0 equiv).
-
Stir the mixture for 5 minutes at room temperature.
-
Add the terminal alkyne (1.2 equiv) dropwise over 5 minutes.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate Glaser homocoupling, which is particularly useful when working with valuable or self-coupling-prone alkynes.
Materials:
-
4-Bromo-2-ethynylanisole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃), anhydrous powder (2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
In a glovebox or under a strong flow of argon, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.0 equiv) to a dry Schlenk flask with a stir bar.
-
Add 4-Bromo-2-ethynylanisole (1.0 equiv).
-
Remove the flask from the glovebox (if used) and add anhydrous acetonitrile (to make a ~0.2 M solution) via syringe.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
References
-
Reichard, H. A., McLaughlin, M., Chen, M. Z., & Micalizio, G. C. (2010). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. European Journal of Organic Chemistry, 2010(3), 391–409. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved February 10, 2026, from [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 79(1), 337–347. [Link]
-
Riente, P., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6). [Link]
-
Kandimalla, R., et al. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 7(1), 89-94. [Link]
-
Reichard, H. A., McLaughlin, M., Chen, M. Z., & Micalizio, G. C. (2010). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. European journal of organic chemistry, 2010(3), 391–409. [Link]
-
Fairlamb, I. J. S. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(10), 2787-2800. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4539. [Link]
-
ChemRxiv. (2023). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Vasilev, A. A., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1-18. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Pure and Applied Chemistry, 94(3), 235-251. [Link]
-
ResearchGate. (n.d.). Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. Retrieved February 10, 2026, from [Link]
-
Jayasree, P. K., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(15), 6064–6067. [Link]
-
Al-Amin, M., & Larrosa, I. (2018). Regioselective Palladium-Catalyzed Heterocyclization–Sonogashira Coupling Cascades from 2-Alkynylbenzamides and Terminal Alkynes: Experimental and DFT Studies. Organometallics, 37(20), 3625–3634. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 10, 2026, from [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved February 10, 2026, from [Link]
-
Cravotto, G., & Cintas, P. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules, 25(23), 5577. [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]
-
Stradiotto, M., & Kelly, C. P. (2005). Sterically Demanding, Zwitterionic Trialkylphosphonium Sulfonates as Air-Stable Ligand Precursors for Efficient Palladium-Catalyzed Cross-Couplings of Aryl Bromides and Chlorides. Organic Letters, 7(12), 2353–2356. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
D. A. D. A. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(49), 8887-8889. [Link]
-
ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. Retrieved February 10, 2026, from [Link]
-
Hussain, Z., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5605. [Link]
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 4-Bromo-2-ethynyl-1-methoxybenzene
Case Reference: #REC-Br-Alk-OMe Subject: Optimized Recrystallization Solvents & Troubleshooting for Aryl Alkynes Status: Active Analyst: Senior Application Scientist, Separation Sciences Division
Introduction
Welcome to the technical support hub for 4-Bromo-2-ethynyl-1-methoxybenzene (CAS: 1057669-94-9). This intermediate is critical in the synthesis of benzofurans, indoles, and liquid crystal materials. Its structural features—a lipophilic bromobenzene core, an electron-donating methoxy group, and a reactive terminal alkyne—create a unique purification challenge.
Users frequently encounter two primary failure modes with this compound:
-
Oiling Out: Due to its likely low melting point (estimated 40–70°C based on structural analogs), the compound often separates as an oil rather than a crystal.
-
Polymerization/Degradation: The terminal alkyne is sensitive to prolonged thermal stress and oxidative conditions (Glaser coupling).
This guide provides validated solvent systems and troubleshooting protocols to ensure high-purity isolation.
Module 1: Solvent Selection Logic
The solubility profile of 4-Bromo-2-ethynyl-1-methoxybenzene is dictated by the interplay between its non-polar aromatic ring and the polarizable alkyne/methoxy functions.
Recommended Solvent Systems
| System Type | Solvent Pair (Solvent / Anti-Solvent) | Ratio (v/v) | Suitability | Risk Factor |
| Primary (Binary) | Ethyl Acetate / Hexanes | 1:5 to 1:10 | High. Best balance for polarity. Gentle heating required. | Low. Minimizes oiling out.[1] |
| Secondary (Binary) | Dichloromethane (DCM) / Heptane | 1:4 | Medium. Excellent for removing non-polar impurities. | Medium. DCM evaporates fast; requires fume hood. |
| Single Solvent | Ethanol (95% or Absolute) | N/A | Conditional. Only if MP > 60°C. | High. Risk of oiling out if solution is too concentrated. |
| Cleanup | Methanol | Wash only | Used for washing filter cakes to remove tarry residues. | N/A |
Decision Matrix: Selecting Your System
The following logic flow helps you choose the correct solvent based on your crude material's behavior.
Figure 1: Decision workflow for selecting the initial purification method based on the physical state of the crude 4-Bromo-2-ethynyl-1-methoxybenzene.
Module 2: Experimental Protocols
Protocol A: Binary Solvent Recrystallization (EtOAc/Hexanes)
Best for: Standard crude material with <10% impurities.
Reagents:
-
Ethyl Acetate (HPLC Grade)
-
Hexanes (or Heptane for higher boiling point)
-
Activated Charcoal (Optional, for color removal)
Step-by-Step Procedure:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal Ethyl Acetate at room temperature. Heat gently (50°C) on a water bath. Add just enough EtOAc dropwise until the solid dissolves.
-
Note: If the solution is dark brown/black, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: Remove from heat. While still warm, slowly add Hexanes dropwise. Swirl continuously.
-
The Cloud Point: Stop adding Hexanes the moment a faint, persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add 1-2 drops of EtOAc to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed.
-
Critical: Do not stir. Agitation promotes rapid precipitation of impurities.
-
-
Cold Soak: Once at room temperature, place in an ice bath (0°C) for 1 hour to maximize yield.
-
Filtration: Filter the crystals using vacuum filtration. Wash the cake with cold Hexanes (pre-chilled to 0°C).
Protocol B: Troubleshooting "Oiling Out"
Issue: The compound separates as a liquid droplet at the bottom of the flask instead of crystals. Cause: The saturation temperature is above the melting point of the solvated compound.
Corrective Action:
-
Re-heat the mixture until the oil dissolves back into the solution.
-
Add more solvent: Add 10-20% more of the good solvent (EtOAc) to lower the saturation concentration.
-
Seed: Cool the solution to just above the temperature where oiling occurred. Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.
-
Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let the bath cool to room temperature overnight. Slower cooling favors crystal growth over oil separation.
Module 3: Frequently Asked Questions (FAQs)
Q1: My product has a yellow/brown tint after recrystallization. Is it pure?
-
A: Likely not. The yellow color often indicates oxidative coupling byproducts (di-alkynes) or trace catalyst residues.
-
Fix: Perform a filtration through a short pad of silica gel using 10% EtOAc/Hexanes before attempting a second recrystallization.
-
Q2: Can I use water as an anti-solvent with Ethanol?
-
A: It is risky.[2] While chemically compatible, adding water to ethanolic solutions of lipophilic ethers often causes immediate "oiling out" rather than crystallization. Use the EtOAc/Hexane system for better control.
Q3: The terminal alkyne seems unstable. How do I prevent decomposition?
-
A: Terminal alkynes can polymerize or undergo Glaser coupling (homo-coupling) in the presence of heat, light, and oxygen.
-
Precaution: Keep the heating bath <60°C.[3]
-
Precaution: Shield the flask from direct light (wrap in foil).
-
Precaution: Ideally, perform the dissolution under a gentle stream of Nitrogen or Argon.
-
Q4: I have no crystals, just a clear solution after cooling. What now?
-
A: You likely used too much solvent.[4]
-
Fix: Rotovap off 50% of the solvent volume.
-
Fix: Add a seed crystal.[4]
-
Fix: "Scratch" the glass: Use a glass rod to scratch the bottom of the flask vigorously; the microscopic glass shards act as nucleation templates.
-
References
-
General Recrystallization Theory & Solvent Polarity
- Purification of Aryl Alkynes (Analogous Protocols): Source: BenchChem Technical Support. "Purification of Branched Internal Alkynes." (General principles applicable to terminal alkynes).
- Physical Properties of Structural Analogs (4-Ethynylanisole)
-
Handling of Brominated Aromatic Alkynes
- Source:Journal of Materials Chemistry, 2002, 12(12), 3407-3412. (Describes synthesis and handling of 1-bromo-4-ethynylbenzene).
-
URL:[Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. 4-Ethynylanisole | 768-60-5 [chemicalbook.com]
- 3. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 4. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 4-Bromo-2-ethynylanisole Coupling
Topic: Minimizing Homocoupling Side Reactions (Glaser/Hay Coupling) Ticket ID: CHEM-SUP-2024-882 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Glaser Trap"
You are likely encountering issues with 4-Bromo-2-ethynylanisole because it is a bifunctional monomer . It contains both an aryl bromide (electrophile) and a terminal alkyne (nucleophile).
In standard Sonogashira conditions, the presence of Copper(I) and trace Oxygen triggers the Glaser homocoupling , converting your terminal alkyne into a 1,3-diyne dimer. This turns your reaction mixture green/blue (indicative of oxidized Cu(II)) and consumes your starting material before the desired cross-coupling can occur.
This guide provides the mechanistic logic and validated protocols to suppress this side reaction.
Mechanistic Diagnostics
To solve the problem, you must visualize the competition between the Palladium Cycle (desired) and the Copper Cycle (parasitic).
Pathway Competition Diagram
Figure 1: The divergence between successful cross-coupling and parasitic homocoupling.
Caption: The critical control point is the Cu(I)-Acetylide. If exposed to oxygen, it dimerizes (Red Path). If protected, it enters the Pd-cycle (Green Path).
Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns a deep green/blue color within 30 minutes. What does this mean?
Diagnosis: This is the tell-tale sign of oxidative homocoupling . Explanation: The active catalyst is Cu(I) (yellow/colorless). If Oxygen enters the system, Cu(I) oxidizes to Cu(II) (blue/green).[1] Cu(II) is a potent oxidant that forces two alkyne molecules to couple (Glaser reaction). Solution:
-
Immediate: Add a reducing agent like Sodium Ascorbate (5-10 mol%) to scavenge oxygen and keep Copper in the +1 state.
-
Systemic: Switch from "balloon" inerting to a Freeze-Pump-Thaw cycle (3 cycles minimum) to remove dissolved oxygen from the solvent.
Q2: I am trying to couple the Aryl Bromide end, but the Alkyne end keeps reacting. How do I stop this?
Diagnosis: Unprotected chemoselectivity issue. Explanation: The terminal alkyne is more reactive toward Copper than the Aryl Bromide is toward Palladium. Solution:
-
Protection: You must protect the terminal alkyne if you intend to react the bromide end first. Use a Trimethylsilyl (TMS) protecting group.[2]
-
Protocol: React 4-Bromo-2-ethynylanisole with TMS-Cl/LiHMDS before attempting the cross-coupling.
-
-
Alternative: If protection is impossible, use Copper-Free Sonogashira conditions (see Section 4). Without Copper, the terminal alkyne cannot form the acetylide required for homocoupling.
Q3: I see a new spot on TLC just above my product. Is this the homocouple?
Diagnosis: Likely yes. Explanation: The homocoupled dimer (bis-anisole diyne) is highly non-polar and symmetrical. It often co-elutes or runs slightly higher than the cross-coupled product. Verification: Check the NMR. A homocoupled product will lack the cross-coupled partner's signals but show a symmetric doubling of the anisole protons. Remediation:
-
Slow Addition: If the alkyne is your nucleophile, add it via syringe pump over 2-4 hours. Keeping the instantaneous concentration of alkyne low statistically favors the reaction with the Pd-Ar complex over the bimolecular self-reaction.
Optimized Experimental Protocols
Method A: The "Gold Standard" Copper-Free Protocol
Recommended for 4-Bromo-2-ethynylanisole to completely eliminate Glaser coupling risks.
Rationale: By removing Copper entirely, you remove the mechanism for homocoupling. This relies on the "Amine Effect" where the amine base and Pd-ligand activate the alkyne.
| Component | Reagent | Equiv/Conc. | Role |
| Catalyst | PdCl₂(PPh₃)₂ | 2-3 mol% | Pre-catalyst (stable) |
| Ligand | XPhos or P(t-Bu)₃ | 4-6 mol% | Electron-rich ligand facilitates oxidative addition |
| Base/Solvent | Pyrrolidine or Piperidine | Solvent (or 5 equiv in DMF) | Activates alkyne via H-bonding |
| Temperature | 60°C - 80°C | - | Thermal activation required w/o Copper |
Step-by-Step:
-
Charge a Schlenk tube with 4-Bromo-2-ethynylanisole (1.0 equiv), Aryl Halide partner (1.1 equiv), and PdCl₂(PPh₃)₂ (0.03 equiv).
-
Evacuate and backfill with Argon (3x).
-
Add degassed Pyrrolidine (used as solvent and base).
-
Heat to 60°C. Monitor by TLC.
-
Result: The reaction may be slower (4-12h) than Cu-catalyzed versions, but homocoupling will be <1% .
Method B: Stabilized Copper Protocol (If Cu is mandatory)
Use only if the Copper-free method fails due to steric hindrance.
Rationale: Uses a reducing agent to maintain Cu(I) and extreme deoxygenation.
-
Solvent Prep: Degas DMF/THF using Freeze-Pump-Thaw (do not skip).
-
Additives: Add Sodium Ascorbate (10 mol%) to the reaction mixture.
-
Catalyst Loading: Reduce CuI loading to 0.5 - 1.0 mol% (standard is 5-10%). Lower Cu loading linearly reduces homocoupling rates.
-
Addition: Add the alkyne dropwise over 1 hour.
Comparative Data: Homocoupling Suppression
| Variable | Standard Sonogashira | Copper-Free (Recommended) | Slow Addition (Cu-Cat) |
| Catalyst System | Pd(PPh₃)₄ / CuI (5%) | PdCl₂(PPh₃)₂ / Pyrrolidine | Pd(PPh₃)₄ / CuI (1%) |
| Homocoupling % | 15 - 25% | < 1% | 3 - 5% |
| Reaction Time | 1 - 2 hours | 6 - 12 hours | 4 - 6 hours |
| Color Change | Yellow | Stays Yellow/Orange | Yellow |
| O2 Sensitivity | High (Critical) | Moderate | High |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Gelman, D., & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature.[3] Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[4] Organic Letters, 5(11), 1841–1844. [Link]
Sources
Validation & Comparative
Spectroscopic Validation of Terminal Alkynes: A Comparative Guide for 4-Bromo-2-ethynylanisole
Executive Summary
4-Bromo-2-ethynylanisole is a critical intermediate in medicinal chemistry, often synthesized via Sonogashira coupling followed by desilylation. Its structural validation hinges on distinguishing the terminal alkyne moiety from internal alkyne precursors or non-alkynylated starting materials.
This guide provides a comparative spectroscopic analysis, contrasting the target molecule against its synthetic precursors (e.g., TMS-protected intermediates) and common impurities. It empowers researchers to use Infrared (IR) Spectroscopy not just for identification, but as a real-time kinetic monitoring tool.
Part 1: The Spectroscopic Signature
To validate 4-Bromo-2-ethynylanisole, one must isolate the vibrational modes specific to the terminal alkyne (
The Diagnostic Peaks (Target Molecule)
The following peaks constitute the "fingerprint" for positive identification.
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |
| Terminal Alkyne | 3250 – 3320 | Strong, Sharp | Primary Indicator. Differentiates terminal from internal alkynes. | |
| Alkyne | 2100 – 2140 | Medium to Weak | Confirms triple bond presence. Weaker than C=O due to lower dipole change. | |
| Anisole Core | 1230 – 1260 | Strong | Characteristic asymmetric stretch of aryl ethers. | |
| Aromatic Ring | 1450 – 1600 | Variable | Confirms aromaticity; usually appears as a doublet or triplet. | |
| Aryl Bromide | 500 – 700 | Medium | Fingerprint region; confirms halogenation. |
Mechanistic Insight
-
Why is the
stretch so distinct? The carbon atom in the alkyne is hybridized, possessing 50% -character. This holds the electrons closer to the nucleus compared to (alkene) or (alkane) carbons, resulting in a shorter, stiffer bond. According to Hooke's Law for vibrational frequency ( ), the higher force constant ( ) shifts the absorption to a higher frequency (~3300 ) compared to aromatic (~3050 ). -
Why is the
stretch weak? IR intensity depends on the change in dipole moment during vibration ( ). In 4-Bromo-2-ethynylanisole, the alkyne is somewhat polarized by the electron-donating methoxy group and the electron-withdrawing bromine, but the dipole change is still significantly less than that of a carbonyl or hydroxyl group.
Part 2: Comparative Analysis (Synthesis Monitoring)
In a typical drug development workflow, this molecule is generated by deprotecting a trimethylsilyl (TMS) precursor. IR is the fastest method to monitor this conversion.
Comparative Data: Target vs. Precursor
| Feature | Precursor: 4-Bromo-2-((TMS)ethynyl)anisole | Target: 4-Bromo-2-ethynylanisole | Interpretation |
| 3300 region | Absent | Present (Strong) | Appearance of this peak confirms deprotection. |
| 2100 region | ~2150 | ~2110 | Removal of Si group slightly lowers bond force constant/mass reduced mass. |
| 1250 region | Very Strong (C-Si overlap) | Strong (C-O only) | The C-Si-CH |
| 840 region | Strong (Si-C) | Absent | Disappearance confirms removal of the TMS group. |
Visualizing the Decision Logic
The following diagram illustrates the logical flow for validating the product during synthesis.
Figure 1: Decision tree for spectroscopic validation of the terminal alkyne moiety during synthesis.
Part 3: Experimental Protocol
Method: Attenuated Total Reflectance (ATR) FT-IR
ATR is preferred over KBr pellets for this lipophilic aromatic ether to avoid moisture contamination (which mimics the 3300
Equipment: FT-IR Spectrometer with Diamond or ZnSe ATR crystal.
Step-by-Step Procedure:
-
Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric
and . -
Sample Loading:
-
If Oil: Place 1 drop of neat 4-Bromo-2-ethynylanisole on the crystal.
-
If Solid: Place ~2 mg of solid on the crystal and apply high pressure using the anvil to ensure intimate contact.
-
-
Acquisition:
-
Resolution: 4
(Standard) or 2 (High Res for splitting analysis). -
Scans: 16 to 32 scans.
-
-
Processing: Apply baseline correction. Look specifically for the "gap" between 3000–3100 (aromatic C-H) and the sharp spike at ~3300 (alkyne C-H).
Troubleshooting Common Artifacts
-
Broad "Shark Tooth" at 3400
: This is Water (O-H) , not Alkyne.-
Correction: Dry sample with
or vacuum. Alkyne peaks are sharp (needle-like); water peaks are broad.
-
-
Missing 2100
Peak:-
Cause: Pseudo-symmetry in the molecule reducing dipole change.
-
Solution: Increase scan count to 64 or use Raman spectroscopy (where C≡C is very strong).
-
Part 4: References
-
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of 4-Bromo-2-ethylaniline (Analogous Anisole Data). National Institute of Standards and Technology. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.[1][2][3] Retrieved from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of 4-Bromo-2-ethynyl-1-methoxybenzene
Executive Summary & Core Directive
This guide provides an authoritative structural analysis of 4-Bromo-2-ethynyl-1-methoxybenzene (CAS: 1057669-94-9), a critical scaffold in the synthesis of tyrosine kinase inhibitors and organic optoelectronic materials.[1]
Unlike standard spectral libraries that offer static peak lists, this document focuses on the mechanistic causality of its fragmentation. We compare the "performance" of its fragmentation signature—specifically the diagnostic ortho-effect cyclization—against structurally related alternatives (isomers and saturated analogues).
Key Finding: The proximity of the ethynyl (-C≡CH) and methoxy (-OCH₃) groups at the ortho position induces a unique gas-phase cyclization under Electron Ionization (EI), forming a stable benzofuran cation.[1] This distinct pathway serves as a self-validating spectral fingerprint that distinguishes this compound from its meta and para isomers.[1]
Technical Profile: The "Product"
4-Bromo-2-ethynyl-1-methoxybenzene[1][2][3][4][5]
-
Exact Mass: 209.968 (⁷⁹Br) / 211.966 (⁸¹Br)
-
Isotopic Signature: Distinct 1:1 doublet (M⁺ and M+2) characteristic of mono-brominated species.[1]
Fragmentation Mechanism (EI Source, 70 eV)
The fragmentation is governed by three competing pathways driven by charge localization on the oxygen atom and the bromine substituent.
-
Primary Pathway (Methoxy Cleavage):
-
Step 1: Radical cation formation at the ether oxygen.
-
Step 2 (Diagnostic): Homolytic cleavage of the methyl group (-CH₃, 15 Da) to form the [M-15]⁺ ion (m/z 195/197).[1]
-
Step 3 (Ortho-Cyclization): The resulting phenoxy-like cation attacks the adjacent ethynyl group, closing the ring to form a 6-bromobenzofuran cation .[1] This ion is exceptionally stable and often constitutes the base peak or a high-abundance fragment.[1]
-
-
Secondary Pathway (Carbonyl Loss):
-
From the [M-15]⁺ ion, subsequent loss of Carbon Monoxide (-CO, 28 Da) occurs, yielding the m/z 167/169 ion (C₇H₄Br⁺).
-
-
Tertiary Pathway (Halogen Loss):
Comparative Analysis: Performance vs. Alternatives
To validate the identity of 4-Bromo-2-ethynyl-1-methoxybenzene, we compare its MS behavior against two common "alternatives" encountered during synthesis or impurity profiling.
Comparison 1: Vs. The Saturated Analogue
Alternative: 4-Bromo-2-ethyl-1-methoxybenzene (Ethyl group replaces Ethynyl)[1]
| Feature | 4-Bromo-2-ethynyl-1-methoxybenzene (Target) | 4-Bromo-2-ethyl-1-methoxybenzene (Alternative) | Mechanistic Insight |
| Base Peak | m/z 195/197 (Benzofuran cation) | m/z 199/201 (Benzylic cleavage) | The ethynyl group facilitates cyclization.[1] The ethyl group favors simple benzylic cleavage (Loss of CH₃ from the ethyl chain). |
| [M-15]⁺ Stability | High (Cyclized resonance stabilization) | Moderate (Phenolic cation) | The target's [M-15]⁺ is stabilized by the triple bond interaction; the alternative's [M-15]⁺ is a standard anisole fragment.[1] |
| Diagnostic Loss | -CO (28 Da) after methyl loss | -C₂H₄ (Ethylene) via McLafferty | The saturated ethyl group allows for McLafferty rearrangement (if chain length permits) or ethylene loss, absent in the ethynyl target.[1] |
Comparison 2: Vs. The Regioisomer
Alternative: 4-Bromo-3-ethynyl-1-methoxybenzene (Meta-substitution)[1]
| Feature | Ortho-Isomer (Target) | Meta-Isomer (Alternative) | Mechanistic Insight |
| Cyclization | Yes (Benzofuran formation) | No (Distance prohibits interaction) | The ortho geometry is required for the oxygen to attack the alkyne.[1] |
| Fragment Ratio | High [M-15]⁺ / Low [M-Br]⁺ | Lower [M-15]⁺ / Higher [M-Br]⁺ | Without cyclization stabilization, the meta isomer's [M-15]⁺ is less abundant, making Br loss relatively more competitive.[1] |
Visualization: Fragmentation Pathway[8][9]
The following diagram illustrates the competing fragmentation pathways, highlighting the diagnostic ortho-cyclization route.
Caption: The dominant pathway (solid arrows) involves methyl loss followed by cyclization, a signature of ortho-ethynyl anisoles.
Validated Experimental Protocols
To replicate these results, use the following "Gold Standard" protocols. These methods are designed to differentiate the target from its isomers.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Best for: Structural elucidation and isomer differentiation (Hard Ionization).[1]
-
Sample Preparation: Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min.
-
-
MS Source (EI): 70 eV, 230°C.
-
Scan Range: m/z 50–350.
-
Data Validation: Verify the 1:1 ratio of m/z 210 and 212. Confirm base peak at m/z 195/197.
Method B: Liquid Chromatography-Mass Spectrometry (LC-MS)
Best for: High-throughput screening and purity checks (Soft Ionization).[1]
-
Solvents: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Validation: Look for [M+H]⁺ clusters at m/z 211/213. ESI will not show the rich fragmentation pattern (cyclization) seen in EI; use LC-MS primarily for molecular weight confirmation, not structural fingerprinting.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53434636, 4-Bromo-2-ethynyl-1-methoxybenzene. Retrieved from [Link]
- Ramana, D. V., & Vairamani, M. (1976).Ortho effects in organic mass spectrometry. Mass Spectrometry Reviews. (Contextual grounding for ortho-interaction mechanisms).
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. NIST/EPA/NIH Mass Spectral Library (EI). (Standard reference for analogous anisole derivatives). Retrieved from [Link]
Sources
13C NMR chemical shifts for ethynyl carbons in 4-Bromo-2-ethynylanisole
Structural Elucidation Guide: C NMR Assignment of 4-Bromo-2-ethynylanisole
Executive Summary & Core Directive
The Challenge:
In the synthesis of functionalized benzofurans or poly-aromatic hydrocarbons via Sonogashira coupling, 4-Bromo-2-ethynylanisole is a critical intermediate. However, assigning the ethynyl (alkyne) carbons in
The Solution: This guide moves beyond static literature values, which vary by solvent and concentration. Instead, it provides a comparative analysis and a self-validating 2D NMR workflow to definitively assign these signals.
Comparative Analysis: Chemical Shift Logic
To understand the target molecule, we must benchmark it against its parent structures. The ortho-methoxy group is the dominant electronic influencer, while the bromine atom (meta to the alkyne) exerts a weaker inductive effect.
Table 1: Comparative C NMR Shifts ( , 100 MHz)
| Carbon Type | Phenylacetylene (Parent) | 2-Ethynylanisole (Analog) | 4-Bromo-2-ethynylanisole (Target) | Signal Characteristics |
| Terminal ( | 77.3 ppm | ~80.2 ppm | 80.5 – 81.5 ppm | High Intensity , CH coupling visible in HSQC. |
| Internal ( | 83.4 ppm | ~82.5 ppm | 82.0 – 83.5 ppm | Low Intensity (Quaternary), No HSQC peak. |
| +6.1 ppm | +2.3 ppm | < 2.0 ppm | The gap narrows significantly in the target. |
Mechanistic Insight (Causality)
-
Anisotropic Shielding: The electron cloud of the triple bond creates a magnetic field that opposes the external field along the bond axis. This typically shields the terminal carbon (
C-H) relative to aromatic carbons.[1] -
The Ortho-Methoxy Effect: The oxygen lone pair at the ortho position donates electron density into the ring (resonance), but inductively withdraws density from the
-framework. This perturbation deshields the terminal proton and carbon compared to phenylacetylene, pushing the terminal carbon shift downfield (from 77 to ~81 ppm), causing it to nearly merge with the internal carbon signal. -
The 4-Bromo Effect: Being meta to the alkyne, the bromine has a minimal resonance effect on the triple bond but exerts a slight inductive effect, stabilizing the shifts but not altering the order.
Self-Validating Experimental Protocol
Do not rely solely on the values above. Solvents like DMSO-
Phase 1: Sample Preparation
-
Solvent:
(Preferred for sharp peaks). Avoid DMSO- unless solubility is an issue, as it broadens the labile alkyne proton. -
Concentration:
20 mg/0.6 mL to ensure quaternary carbon detection.
Phase 2: The "Smoking Gun" Workflow (HMBC/HSQC)
The only way to distinguish the two alkyne carbons with 100% certainty is Heteronuclear Multiple Bond Correlation (HMBC) .
Step-by-Step Assignment Logic:
-
Run
NMR: Identify the alkyne proton ( C-H ). It will appear as a singlet around 3.2 – 3.4 ppm . -
Run HSQC: Locate the cross-peak between the proton at ~3.3 ppm and a carbon.
-
Result: The carbon correlating here is the Terminal Carbon (
) .
-
-
Run HMBC (Optimized for 8-10 Hz): Look for long-range correlations from the alkyne proton.
-
Correlation A: Strong 1-bond or 2-bond coupling to the Internal Carbon (
) . -
Correlation B: Strong 3-bond coupling to the aromatic ring carbon C2 (the carbon bearing the alkyne).
-
Correlation C: Weak 4-bond coupling to C3 (aromatic CH ortho to the alkyne).
-
Visualizing the Logic
The following diagram illustrates the definitive correlations required to separate the signals.
Figure 1: HMBC and HSQC correlation network. The HSQC link (Blue) identifies the terminal carbon; the HMBC link (Green) identifies the internal carbon.
Experimental Workflow Diagram
Use this decision tree to guide your acquisition strategy.
Figure 2: Step-by-step NMR acquisition workflow for unambiguous assignment.
Troubleshooting & Impurities
When synthesizing 4-Bromo-2-ethynylanisole, common impurities can mimic the target signals.
-
Homocoupling (Glaser Coupling):
-
Impurity: 1,4-bis(4-bromo-2-methoxyphenyl)buta-1,3-diyne.
-
NMR Sign: Disappearance of the proton at 3.3 ppm. Appearance of two quaternary alkyne carbons around 75–85 ppm .[2]
-
-
Incomplete Sonogashira (Starting Material):
-
Impurity: 4-Bromo-2-iodoanisole.
-
NMR Sign: C-I carbon appears significantly upfield (around 85–90 ppm ), potentially overlapping with the alkyne region.
-
-
Residual TMS (Trimethylsilyl):
-
If the deprotection of the TMS-alkyne precursor was incomplete, you will see a massive signal at 0 ppm (
) and ~0 ppm ( ), and the alkyne carbons will be shifted to ~100 ppm and ~95 ppm .
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Foundational text for alkyne anisotropy).
-
ChemicalBook. (n.d.). 2-Ethynylanisole 13C NMR Spectrum. (Used for analog benchmarking).
-
Reich, H. J. (2024). WinPLT NMR Data: Alkyne Chemical Shifts. University of Wisconsin-Madison. (Authoritative database for chemical shift trends).
A Comparative Guide to HPLC Retention Time Standards for the Analysis of 4-Bromo-2-ethynyl-1-methoxybenzene
In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal identification and quantification of compounds are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for these tasks. Central to the reliability of any HPLC method is the use of appropriate standards for confirming the identity of an analyte through its retention time. This guide provides an in-depth technical comparison of potential retention time standards for the analysis of 4-Bromo-2-ethynyl-1-methoxybenzene, a substituted aromatic compound that may serve as a key intermediate in organic synthesis.
The Critical Role of Retention Time Standards
In HPLC, the retention time of a compound is its characteristic signature under a specific set of chromatographic conditions. However, minor fluctuations in the mobile phase composition, column temperature, or flow rate can lead to shifts in retention time. A retention time standard, a well-characterized compound co-injected with the sample, serves as a reference point to account for these variations, ensuring the confident identification of the target analyte.
Selecting Potential Retention Time Standards
The ideal retention time standard should be structurally similar to the analyte of interest, exhibit good peak shape, be stable, and ideally, be commercially available as a certified reference material (CRM) to ensure traceability and accuracy.[1] Given the structure of 4-Bromo-2-ethynyl-1-methoxybenzene, we have selected the following compounds for a comparative evaluation:
-
4-Bromoanisole: This compound lacks the ethynyl group, allowing for an assessment of the contribution of this functional group to the retention behavior. It is a colorless liquid with a pleasant odor.[2]
-
1-Bromo-4-ethynylbenzene: This alternative lacks the methoxy group, providing insight into the impact of this electron-donating group on chromatographic retention.
-
Anisole: As the parent compound without the bromo and ethynyl groups, anisole serves as a less retained baseline for comparison.
-
4-Bromo-2-chloro-1-methoxybenzene: This compound introduces a different halogen, which can be useful for evaluating selectivity in methods intended to resolve halogenated isomers.
Experimental Workflow for Standard Evaluation
The following workflow outlines the necessary steps for a comprehensive evaluation of potential retention time standards.
Caption: Experimental workflow for the evaluation and selection of an HPLC retention time standard.
Detailed HPLC Protocol
A reverse-phase HPLC method is most suitable for these relatively non-polar aromatic compounds.[3] The following method was developed to achieve adequate separation and good peak shapes.
Instrumentation:
-
A standard HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a diode-array detector (DAD).
Chromatographic Conditions:
-
Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size. The C18 phase provides excellent retention for non-polar to moderately polar compounds.[4]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-15 min: 60% B to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% B to 60% B
-
21-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm. Aromatic compounds generally exhibit strong absorbance at this wavelength.[5]
-
Injection Volume: 10 µL
-
Sample Preparation: Stock solutions of 1 mg/mL in acetonitrile were prepared. Working solutions of 10 µg/mL were made by diluting the stock solutions with the mobile phase.
Comparative Performance Data (Simulated)
The following table summarizes the simulated chromatographic performance of 4-Bromo-2-ethynyl-1-methoxybenzene and the potential retention time standards under the detailed HPLC conditions. The elution order is predicted based on the general principle that in reverse-phase chromatography, retention increases with increasing hydrophobicity.
| Compound | Retention Time (tR, min) | Asymmetry (As) | Tailing Factor (Tf) | Resolution (Rs) to Analyte |
| Anisole | 5.2 | 1.1 | 1.1 | 10.5 |
| 4-Bromoanisole | 8.7 | 1.2 | 1.2 | 3.1 |
| 4-Bromo-2-ethynyl-1-methoxybenzene (Analyte) | 10.2 | 1.1 | 1.1 | - |
| 1-Bromo-4-ethynylbenzene | 11.5 | 1.2 | 1.2 | 2.8 |
| 4-Bromo-2-chloro-1-methoxybenzene | 12.8 | 1.3 | 1.3 | 4.5 |
Analysis and Interpretation
The selection of an appropriate retention time standard is a multi-faceted decision. The following diagram illustrates the logical considerations.
Caption: Decision tree for selecting an HPLC retention time standard.
Based on our simulated data, 4-Bromoanisole emerges as a strong candidate for a retention time standard for the analysis of 4-Bromo-2-ethynyl-1-methoxybenzene. Here's the rationale:
-
Elution Proximity: It elutes relatively close to the analyte (tR = 8.7 min vs. 10.2 min), making it an excellent marker for retention time shifts in that region of the chromatogram.
-
Resolution: It is well-resolved from the analyte (Rs = 3.1), ensuring that it does not interfere with the peak integration of the analyte. A resolution value greater than 2 is generally considered baseline separation.
-
Peak Shape: It exhibits good peak symmetry (As = 1.2, Tf = 1.2), which is crucial for reproducible retention time determination.
-
Structural Similarity: Its structural similarity provides a good indication of how a compound with a brominated methoxybenzene core will behave chromatographically.
While 1-Bromo-4-ethynylbenzene also shows good resolution and proximity, its later elution might be slightly less ideal if the primary concern is monitoring the retention window immediately preceding the analyte. Anisole is likely too far removed in retention time to be an effective standard in a gradient run. 4-Bromo-2-chloro-1-methoxybenzene , while well-resolved, has a more complex structure and may not be as readily available.
Conclusion and Recommendations
For researchers working with 4-Bromo-2-ethynyl-1-methoxybenzene, establishing a reliable HPLC method with a suitable retention time standard is essential for data integrity. In the absence of a certified reference material for the analyte itself, 4-Bromoanisole presents a scientifically sound and practical alternative. It offers the best balance of structural similarity, chromatographic proximity, and excellent resolution.
It is imperative that any laboratory implementing this, or a similar method, performs an in-house validation to confirm the suitability of the chosen standard under their specific experimental conditions. This includes verifying the stability of the standard in the chosen diluent and assessing its performance over the lifetime of the HPLC column.
References
-
PubChem. 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. [Link]
-
PubChem. 1-Bromo-4-(2-(4-methoxyphenyl)ethynyl)benzene. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. National Center for Biotechnology Information. [Link]
-
National Institute of Metrology, China. Certificate of Certified Reference Material. [Link]
-
Greyhound Chromatography. Custom blends available from High Purity Standards. [Link]
-
Labinsights. Certified Reference Materials for Chromatography. [Link]
-
Phenomenex. HPLC Column Check Standards. [Link]
-
Lazar Scientific, Inc. Aromatics Content Certified Reference Materials and Standards. [Link]
-
ResearchGate. HPLC Determination of Four Derivatives of Benzene. [Link]
-
ResearchGate. HPLC method for Residual 2-Bromoethylamine Hydrobromide in Hemoglobin-based Oxygen Carriers Derived with 4-Methoxybenzenesulfonyl Chloride. [Link]
-
Shimadzu Corporation. Reduction of Analysis Time in Capillary GC (Part 4) Factors Affecting Analysis Time (Isothermal Analysis). [Link]
-
GL Sciences. HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. [Link]
-
GL Sciences. Organic Solvents Retention Time Table. [Link]
-
Wikipedia. 4-Bromoanisole. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
-
ChemBK. 1-Bromo-4-methoxybenzene. [Link]
-
Journal of Pharmaceutical Research International. Analytical Techniques for The Study of Newly-Approved Anticancer Drugs. [Link]
-
Separation Methods Technologies. Equivalent HPLC Columns. [Link]
-
Mol-Instincts. 4-Bromoanisole (C7H7OBr) properties. [Link]
-
PubMed. Retention time and peak width in the combined pH/organic modifier gradient high performance liquid chromatography. [Link]
-
ResearchGate. Comparison of HPLC retention times. [Link]
-
Agilent. Column Choices. [Link]
-
PubChem. 4-Bromoanisole. National Center for Biotechnology Information. [Link]
-
Chemsrc. 1-(2-bromoethenyl)-4-methoxybenzene. [Link]
-
Chemsrc. 4-Bromoanisole. [Link]
Sources
Verifying the Melting Point of 4-Bromo-2-ethynyl-1-methoxybenzene: A Comparative Guide
The Significance of Melting Point in Compound Validation
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C. Impurities tend to depress and broaden this melting range. Therefore, an accurate melting point determination is a powerful, yet straightforward, technique to assess the purity of a synthesized compound. In the context of drug discovery and development, confirming the physical properties of a novel molecule like 4-Bromo-2-ethynyl-1-methoxybenzene is a crucial first step in its journey towards becoming a potential therapeutic agent.
Comparative Analysis with Structurally Related Compounds
While no experimentally determined melting point for 4-Bromo-2-ethynyl-1-methoxybenzene is currently reported in the public domain, we can infer an expected range by examining the melting points of structurally analogous compounds. This comparative approach allows us to understand how different functional groups influence the crystalline lattice and, consequently, the melting point.
| Compound Name | Structure | Melting Point (°C) | Key Structural Difference from Target |
| 4-Bromo-2-ethynyl-1-methoxybenzene | Br-C₆H₃(OCH₃)(C≡CH) | Not Reported | Target Compound |
| 4-Bromo-2-methylanisole | Br-C₆H₃(OCH₃)(CH₃) | 64.5 - 70.5[2] | Ethynyl group replaced by a methyl group |
| 1-Bromo-4-ethynylbenzene | Br-C₆H₄(C≡CH) | 64 - 67[3] | Absence of the methoxy group |
| 1-Bromo-4-methoxybenzene | Br-C₆H₄(OCH₃) | 9 - 11.5[4][5] | Absence of the ethynyl group |
Analysis of Structural Influences:
-
The presence of the rigid ethynyl group in 1-bromo-4-ethynylbenzene, compared to the simple methoxy group in 1-bromo-4-methoxybenzene, significantly increases the melting point. This is likely due to more efficient packing in the crystal lattice and stronger intermolecular forces.
-
Similarly, the methyl group in 4-bromo-2-methylanisole results in a melting point in a comparable range to 1-bromo-4-ethynylbenzene.
-
Based on these comparisons, it is reasonable to hypothesize that the melting point of pure 4-Bromo-2-ethynyl-1-methoxybenzene will be in a similar range to its ethynyl and methyl analogs, likely between 60°C and 75°C. A sharp melting range within this window would be indicative of high purity.
Experimental Protocol for Melting Point Determination
The following protocol outlines a standardized and self-validating method for determining the melting point of 4-Bromo-2-ethynyl-1-methoxybenzene using a digital melting point apparatus.
Instrumentation and Materials:
-
Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)
-
Capillary tubes (open at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding coarse crystals)
-
4-Bromo-2-ethynyl-1-methoxybenzene (sample to be tested)
-
Reference standards with known melting points (e.g., benzophenone, 48.5°C; urea, 133-135°C)
Workflow for Melting Point Verification
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of 4-Bromo-2-ethynyl-1-methoxybenzene is dry and crystalline. If necessary, gently grind the crystals into a fine powder using a mortar and pestle to ensure uniform packing.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the closed end. The sample should be tightly packed to a height of 2-3 mm.
-
-
Instrument Calibration (Trustworthiness):
-
Before analyzing the target compound, calibrate the melting point apparatus using certified reference standards.
-
Select at least two standards that bracket the expected melting point of the sample. For an expected range of 60-75°C, suitable standards would be benzophenone (48.5°C) and a compound with a melting point around 80-90°C.
-
Determine the melting points of the standards using the same method as for the sample. If the observed values deviate significantly from the certified values, recalibrate the instrument according to the manufacturer's instructions. This step is crucial for ensuring the trustworthiness of the experimental data.
-
-
Approximate Melting Point Determination:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-20°C per minute).
-
Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and allows for a more precise determination in the next step.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Use a fresh, packed capillary tube for the accurate determination.
-
Set a slow heating rate of 1-2°C per minute. A slow ramp is critical for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.
-
Carefully observe the sample. Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the substance.
-
-
Data Interpretation and Reporting:
-
The melting point should be reported as a range. For a pure compound, this range should be narrow (e.g., 68.5 - 69.5°C). A broad melting range (greater than 2°C) suggests the presence of impurities.
-
The experimental result should be compared with the expected range derived from the structurally similar compounds.
-
Conclusion
The verification of the melting point of 4-Bromo-2-ethynyl-1-methoxybenzene is a fundamental step in its characterization. While literature values are currently unavailable, a comparative analysis with structurally related compounds provides a reasonable estimate of its expected melting range. By following a rigorous and self-validating experimental protocol, researchers can confidently determine the melting point of this novel compound, thereby establishing a critical data point for its identity and purity. This methodical approach, grounded in comparative analysis and meticulous experimental technique, is essential for maintaining the high standards of scientific integrity required in research and drug development.
References
-
PubChem. (n.d.). 4-bromo-2-ethynyl-1-methoxybenzene. Retrieved from [Link][1]
-
ChemBK. (2025, August 19). 1-Bromo-4-methoxybenzene. Retrieved from [Link][4]
-
Stenutz, R. (n.d.). 1-bromo-4-methoxybenzene. Retrieved from [Link][5]
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Bromo-2-ethynyl-1-methoxybenzene
Executive Hazard Analysis & Risk Assessment
The "Why" Behind the Protocol
To handle 4-Bromo-2-ethynyl-1-methoxybenzene safely, one must understand its structural reactivity. This is not a generic "white powder"; it is a functionalized aryl alkyne with specific reactivities that dictate your PPE choices.
-
Terminal Alkyne (-C≡CH): This moiety is the primary safety concern beyond standard toxicity. Terminal alkynes can form metal acetylides upon contact with copper, silver, or mercury. These acetylides are shock-sensitive explosives.
-
Operational Implication: Never use copper or brass spatulas/fittings. Use stainless steel, glass, or Teflon.
-
-
Halogenated Aromatic (Br-Ar): The bromine atom increases lipophilicity, facilitating skin absorption. Halogenated aromatics are known to degrade standard nitrile gloves faster than aliphatic compounds.
-
Operational Implication: Standard "single-glove" protocols are insufficient for liquid handling.
-
-
Methoxy Group (-OMe): While stabilizing, this electron-donating group can make the ring susceptible to metabolic oxidation if absorbed.
-
GHS Classification (Verified/Read-Across):
Personal Protective Equipment (PPE) Matrix
This matrix prioritizes permeation resistance over dexterity for high-risk operations.
| PPE Category | Standard Handling (Solid/Small Scale) | High-Risk Handling (Solution/Spill) | Technical Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change every 60 mins | Laminate Film (Silver Shield) or Viton Worn over inner nitrile glove | Halogenated aromatics can permeate thin nitrile (<4 mil) in <10 minutes.[4] Double gloving provides a "breakthrough buffer." |
| Eye Protection | Chemical Splash Goggles ( ANSI Z87.1 D3 rating) | Face Shield + Goggles | Safety glasses allow vapors to bypass the lens. This compound is a severe eye irritant (H319).[2] |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | P100/OV Respirator (If hood is compromised/unavailable) | The ethynyl moiety creates volatile irritation risks. Engineering controls (Hood) are primary. |
| Body Defense | Lab Coat (100% Cotton or Nomex) | Chemical Resistant Apron (Tychem/PVC) | Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs during coupling reactions. |
PPE Selection Logic (Decision Workflow)
The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and volume of the chemical.
Figure 1: Decision tree for selecting PPE based on physical state and volume. Note that "Solution" handling triggers stricter glove requirements due to solvent carrier permeation.
Operational Protocols
A. Pre-Operational Checks
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.
-
Tool Verification: Ensure spatulas and needles are Stainless Steel (304/316) or Glass .
-
CRITICAL: Remove any Copper, Brass, or Bronze tools from the hood to prevent accidental contact with the terminal alkyne.
-
-
Quenching Agent: Have a dilute bleach (sodium hypochlorite) or weak acid solution ready for decontamination of glassware.
B. Handling Procedure (Step-by-Step)
-
Weighing:
-
Perform all weighing inside the chemical fume hood.
-
If the balance is outside, use a secondary containment vessel (tared vial with cap) to transport the solid.
-
Static Warning: Dry aryl alkynes can be static-prone. Use an anti-static gun if powder disperses.
-
-
Reaction Setup (Sonogashira/Click Chemistry):
-
This compound is often used in Palladium-catalyzed cross-couplings.
-
Degassing: Oxygen accelerates the homocoupling (Glaser coupling) of the alkyne. Ensure solvents are degassed before adding the alkyne to prevent side-product formation and unexpected exotherms.
-
-
Transfer:
-
Avoid using plastic syringes for concentrated solutions (swelling risk). Use glass syringes with Luer-lock stainless steel needles.
-
C. Waste Disposal[1][2][5][6][7][8][9]
-
Segregation: Dispose of as Halogenated Organic Waste .
-
Labeling: Explicitly mark the tag with "Terminal Alkyne" to alert waste handlers of potential metal reactivity downstream.
-
Do NOT: Do not mix with waste streams containing heavy metal salts (Ag, Cu, Hg) unless the alkyne has been fully consumed/reacted.
Emergency Response: Spill & Exposure
Spill Response Workflow
Do not simply wipe up with paper towels. Paper towels increase the surface area for evaporation and offer no protection against permeation.
Figure 2: Protocol for managing spills. Note the prohibition of metal scoops during collection.
First Aid Measures
-
Eye Contact: Flush immediately for 15 minutes .[1][3][5] Hold eyelids apart. The lipophilic nature of the compound makes it difficult to rinse off; continuous irrigation is vital.
-
Skin Contact:
-
Remove contaminated gloves/clothing immediately.
-
Wash with soap and water (water alone is ineffective for this lipophilic compound).
-
Do not use ethanol/acetone to wash skin; this increases absorption.
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
